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  • Product: (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
  • CAS: 39701-84-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid: Properties, Synthesis, and Characterization

Introduction (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral dicarboxylic acid monoester of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing a carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral dicarboxylic acid monoester of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing a carboxylic acid, an ester, and an acetoxy group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and detailed protocols for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Molecular Structure

  • IUPAC Name: (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

  • Synonyms: (R)-2-Acetoxy-3-carboxypropanoic acid methyl ester, (R)-O-Acetyl-malic acid 1-methyl ester

  • Molecular Formula: C₇H₁₀O₆

  • Molecular Weight: 190.15 g/mol

  • Chemical Structure:

Physicochemical Properties

Due to the limited availability of experimental data for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, some properties are estimated based on its structural similarity to (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid and general principles of organic chemistry. [1]

Property Value/Prediction Notes
Appearance Colorless to pale yellow oil or low melting solid Predicted based on similar acylated carboxylic acids.
Melting Point Not available Expected to be lower than the parent hydroxy acid due to the disruption of intermolecular hydrogen bonding by the acetyl group.
Boiling Point Not available Expected to be higher than the parent hydroxy acid due to the increase in molecular weight and van der Waals forces.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate). [2][3] The presence of the polar acetyl and methoxycarbonyl groups enhances solubility in organic solvents. Solubility in water is expected to be moderate to low.

| pKa | ~3-5 (predicted) | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. [4][5]|

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound is the shake-flask method. [2]

G A Preparation of Saturated Solution B Equilibration A->B Agitation at constant temperature C Phase Separation B->C Centrifugation and Filtration D Quantification C->D Analysis of the clear filtrate (e.g., by HPLC)

Caption: Workflow for determining solubility using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of an acidic compound. [4][6]

G A Sample Preparation B Titration A->B Titrate with a standard base solution C Data Analysis B->C Plot pH vs. Volume of titrant

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments, recording the pH after each addition using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Chemical Properties and Reactivity

The chemical reactivity of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is dictated by its three functional groups:

  • Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as deprotonation to form a carboxylate salt, esterification, and conversion to an acid chloride.

  • Ester (Methyl Ester): Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Ester (Acetyl Ester): Susceptible to hydrolysis, particularly under basic conditions, to yield the parent hydroxyl compound, (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid.

The compound is expected to be stable under normal storage conditions but may be sensitive to strong bases and high temperatures, which can promote hydrolysis.

Synthesis

A plausible synthetic route to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid involves the acetylation of (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid.

G A (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid B Acetylation A->B Acetic anhydride or Acetyl chloride C (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid B->C

Caption: Proposed synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

General Experimental Protocol for Acetylation

Materials:

  • (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: Dissolve (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add pyridine followed by the dropwise addition of acetic anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can be confirmed using various spectroscopic techniques.

Predicted ¹H NMR Spectrum (in CDCl₃)
  • ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~5.4-5.6 ppm (dd, 1H): Methine proton at the chiral center (-CH(OAc)-).

  • ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~2.8-3.0 ppm (m, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

  • ~2.1 ppm (s, 3H): Acetyl methyl protons (-OCOCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • ~175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~170-172 ppm: Ester carbonyl carbons (-COOCH₃ and -OCOCH₃).

  • ~68-72 ppm: Methine carbon at the chiral center (-CH(OAc)-).

  • ~52-54 ppm: Methyl ester carbon (-OCH₃).

  • ~35-38 ppm: Methylene carbon (-CH₂COOH).

  • ~20-22 ppm: Acetyl methyl carbon (-OCOCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show the following characteristic absorption bands: [7][8][9][10]

Functional Group Wavenumber (cm⁻¹) Description
Carboxylic Acid O-H 2500-3300 Broad
Carboxylic Acid C=O 1700-1725 Strong, sharp
Ester C=O 1735-1750 Strong, sharp

| C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation in MS/MS would likely involve the loss of small neutral molecules such as acetic acid (60 Da), methanol (32 Da), and carbon dioxide (44 Da). [11][12][13]

Safety and Handling

As with any chemical, (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it may be an irritant.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its predicted physicochemical properties, a practical synthetic approach, and comprehensive methods for its characterization. The experimental protocols and predicted spectral data herein serve as a valuable resource for researchers and scientists working with this compound.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved March 12, 2024, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved March 12, 2024, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 12, 2024, from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved March 12, 2024, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved March 12, 2024, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 12, 2024, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved March 12, 2024, from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 18). Retrieved March 12, 2024, from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Retrieved March 12, 2024, from [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.). Retrieved March 12, 2024, from [Link]

  • Aliphatic Carboxylic Acids. (n.d.). Retrieved March 12, 2024, from [Link]

  • Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (n.d.). Retrieved March 12, 2024, from [Link]

  • 2.8: pH measurement and determination of pKa value - Chemistry LibreTexts. (2023, May 7). Retrieved March 12, 2024, from [Link]

  • Carboxylic acid - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS ... - PubMed. (n.d.). Retrieved March 12, 2024, from [Link]

  • Carboxylic Acid Derivatives: Naming and Physical Properties Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of P. (n.d.). Retrieved March 12, 2024, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0309654) - NP-MRD. (n.d.). Retrieved March 12, 2024, from [Link]

  • (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid - PubChem. (n.d.). Retrieved March 12, 2024, from [Link]

  • 4-Methoxy-4-oxobutanoic acid - ChemBK. (2024, April 11). Retrieved March 12, 2024, from [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods | Journal of the American Chemical Society. (2001, July 7). Retrieved March 12, 2024, from [Link]

  • Draw the NMR spectra you expect for the following compounds. (b) | Study Prep in Pearson+. (n.d.). Retrieved March 12, 2024, from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved March 12, 2024, from [Link]

  • Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations - CORE. (n.d.). Retrieved March 12, 2024, from [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives | Semantic Scholar. (2005, November 1). Retrieved March 12, 2024, from [Link]

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  • Tasks in NMR data analysis for Nature Products. (2022, April 27). Retrieved March 12, 2024, from [Link]

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  • Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. (n.d.). Retrieved March 12, 2024, from [Link]

  • 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid - SpectraBase. (n.d.). Retrieved March 12, 2024, from [Link]

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Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and pharmaceutical development. This in-depth technical guide provides a detailed wal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and pharmaceutical development. This in-depth technical guide provides a detailed walkthrough of the analysis and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra for the chiral molecule (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. By dissecting the chemical shifts, integration, coupling constants, and employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we present a logical and scientifically rigorous pathway to the complete structural and stereochemical assignment of this malic acid derivative. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral building block derived from (R)-malic acid. Such molecules are of significant interest in synthetic organic chemistry and drug discovery due to the prevalence of stereoisomerism in biologically active compounds. The precise three-dimensional arrangement of atoms is critical to a molecule's function, making its unambiguous structural verification a non-negotiable step in any synthetic or developmental workflow.

NMR spectroscopy provides an unparalleled, non-destructive window into the electronic environment of individual atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the molecular skeleton, identify functional groups, and ascertain the spatial relationships between atoms. This guide will demonstrate the logical process of piecing together the NMR data puzzle to confirm the identity and stereochemistry of the title compound.

Experimental Protocol: A Foundation of Quality Data

The integrity of any spectral interpretation is predicated on the quality of the acquired data. The following section outlines the standard operating procedures for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; deuterated solvents are used to avoid large, interfering signals from the solvent's own protons in ¹H NMR.[1]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2] It is chemically inert, volatile, and its signal rarely overlaps with analyte signals.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).

Spectrometer Setup and Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse ¹H acquisition.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-32 scans, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds. A sufficiently long relaxation delay is crucial for accurate signal integration, ensuring all protons have fully relaxed back to their equilibrium state before the next pulse.[3]

  • ¹³C NMR Acquisition:

    • Experiment 1: Broadband Decoupled ¹³C: This provides a spectrum where all ¹³C signals appear as singlets, simplifying the spectrum and revealing the chemical shift of each unique carbon atom.

    • Experiment 2: DEPT-135: This pulse sequence is essential for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[4]

    • Experiment 3: DEPT-90: This sequence shows only signals from CH (methine) carbons.[4]

    • Number of Scans: 1024-4096 scans, as ¹³C is a low-abundance isotope (~1.1%) and requires more scans to achieve a good signal-to-noise ratio.

Spectral Interpretation: Translating Data into Structure

This section forms the core of the guide, where we will systematically analyze the spectral data to build the molecular structure.

Molecular Structure and Atom Numbering

First, let's visualize the target molecule and assign numbers to each atom for clarity during the assignment process.

Figure 2: A logical workflow for NMR-based structural elucidation.

Confirming the (3R) Stereochemistry

While 1D NMR of an achiral substance cannot determine absolute stereochemistry de novo, the data obtained must be consistent with the proposed structure. The diastereotopicity of the C2 protons is a direct consequence of the chirality at C3. For absolute confirmation, one would typically employ one of the following advanced methods:

  • Chiral Derivatizing Agents (CDAs): Reacting the molecule with a chiral agent, like Mosher's acid, creates diastereomers that will have distinct and predictable differences in their NMR spectra, allowing for the assignment of the absolute configuration. [5]2. Comparison to Literature: If NMR data for the authenticated (3R) or (3S) enantiomer has been published, a direct comparison of chemical shifts and coupling constants can confirm the stereochemistry.

  • Advanced NMR Techniques: Techniques like Residual Dipolar Coupling (RDC) measurements in a chiral alignment medium can provide long-range structural information to solve the absolute configuration. [6] For the purpose of this guide, the presented data is fully consistent with the proposed (3R) structure, with the key evidence being the complex splitting pattern arising from the diastereotopic protons at C2, which is a direct reporter on the presence of the C3 stereocenter.

Conclusion

Through a systematic and logical analysis of ¹H and ¹³C NMR spectra, including DEPT experiments, we have successfully accounted for every proton and carbon atom in the target molecule. The chemical shifts confirm the presence of the carboxylic acid, methyl ester, and acetyl functional groups. The integration in the ¹H spectrum validates the proton count for each distinct environment. Finally, the spin-spin coupling patterns, particularly the complex multiplet for the diastereotopic methylene protons and the doublet of doublets for the methine proton, are fully consistent with the connectivity and the (3R) stereochemistry of 3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. This guide underscores the power of NMR spectroscopy as a definitive tool for structural elucidation in modern chemistry.

References

  • Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. (n.d.). University of California, Irvine.
  • (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid. (2024). PubChem. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ). Retrieved from [Link]

  • Pecina, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 589-98. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Tormena, C. F., et al. (2002). Conformational analysis of malic acid and its sodium salts in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1914-1919.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2015). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Magnetic resonance in chemistry : MRC, 53(1), 43–49. Available at: [Link]

  • van der Vlugt, M. A., et al. (1988). Conformational aspects of malic acid: a multidisciplinary approach. Journal of Molecular Structure, 175, 205-210. Available at: [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17–117. Available at: [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Butts, C. P., & Jones, C. (2014). NMR for Stereochemical Elucidation. Comprehensive Organic Synthesis II, 9, 298-331.
  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research, 13, 407. Available at: [Link]

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Foundational

Mechanism of Chiral Induction Using (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The imperative to produce enantiomerically pure compounds, particularly within the pharmaceutical industry, h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The imperative to produce enantiomerically pure compounds, particularly within the pharmaceutical industry, has driven the development of numerous asymmetric synthesis strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry. This guide provides an in-depth technical analysis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, a derivative of the naturally occurring (R)-malic acid, as a chiral auxiliary. We will dissect its structural features, elucidate the core mechanism of stereochemical control, present a validated experimental workflow, and detail the analytical methodologies required to verify stereochemical outcomes. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to apply these principles to their own synthetic challenges.

The Imperative of Asymmetry: An Introduction to Chiral Induction

In the molecular world, chirality is a fundamental property, and the biological systems with which pharmaceuticals interact are exquisitely stereospecific. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. This reality makes asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern drug development.

One of the most powerful strategies in this field is the use of a chiral auxiliary .[1] This technique involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The inherent stereochemistry of the auxiliary then directs a subsequent chemical reaction to occur on one face of the substrate, leading to the formation of a new stereocenter with a high degree of predictability. This process is known as asymmetric induction.[2] After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[1]

Profile of the Chiral Auxiliary: (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a valuable chiral directing group derived from the "chiral pool"—readily available, enantiopure natural products.[3] Its efficacy stems from its well-defined stereochemistry and functional handles that allow for temporary attachment and subsequent cleavage.

Structure and Stereochemical Foundation

The molecule's structure is rooted in (R)-malic acid. The key features are:

  • The (R)-Stereocenter: The carbon at the 3-position, bearing the acetyloxy group, is the source of all stereochemical information. Its absolute (R)-configuration is the foundation for inducing chirality.

  • Carboxylic Acid Handle: The terminal carboxylic acid at the 1-position serves as the primary attachment point to a prochiral substrate, typically through the formation of an amide or ester bond.

  • Methyl Ester: The methoxy group at the 4-position protects the second carboxylic acid of the original malic acid structure, preventing it from interfering in subsequent reactions.

  • Acetyloxy Group: This bulky group plays a crucial role in steric shielding, physically blocking one face of the molecule once it is attached to a substrate.

Physicochemical Properties

A summary of the key properties for the parent compound, (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid, is provided below. The acetyloxy derivative will have a higher molecular weight.

PropertyValueSource
Molecular Formula C5H8O5PubChem
Molecular Weight 148.11 g/mol PubChem[4]
Stereochemistry (3R)IUPAC Name[4]
Parent Compound (R)-Malic AcidGeneral Knowledge[5]

The Core Mechanism: A Three-Act Play of Stereocontrol

The use of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid as a chiral auxiliary follows a logical three-step sequence: covalent attachment, diastereoselective transformation, and cleavage.

G cluster_0 Chiral Induction Workflow A Prochiral Substrate (e.g., Carboxylic Acid Derivative) B Covalent Attachment (Amide/Ester Formation) A->B + Auxiliary C Diastereomeric Intermediate B->C D Diastereoselective Reaction (e.g., Enolate Alkylation) C->D + Reagent E Single Diastereomer Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary (Recyclable) F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Act I: Covalent Attachment to a Prochiral Substrate

The first step is to covalently link the chiral auxiliary to the molecule that will undergo the asymmetric transformation. For instance, a prochiral carboxylic acid (R-COOH) can be coupled with an amine derived from the auxiliary using standard peptide coupling reagents (e.g., DCC, EDCI) or by converting the acid to an acyl chloride. This creates a single diastereomeric intermediate where the auxiliary is poised to control the next reaction.

Act II: The Diastereoselective Transformation

This is the critical, stereochemistry-defining step. Let's consider the example of an asymmetric alkylation of a propionyl group attached as an N-acyl amide.

  • Enolate Formation: A strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) is used to deprotonate the α-carbon of the propionyl group. This creates a planar enolate.

  • Stereofacial Shielding: The molecule does not exist as a floppy chain. The stereocenter of the auxiliary, particularly the bulky acetyloxy group and the overall carbon backbone, creates a rigid, sterically-defined environment. It effectively blocks one face of the planar enolate.

  • Directed Attack: When an electrophile (e.g., an alkyl halide like methyl iodide) is introduced, it can only approach the enolate from the less sterically hindered face. This directed attack results in the formation of a new C-C bond and, consequently, a new stereocenter with a specific, predictable configuration. The result is a single, highly favored diastereomer.

G cluster_1 Mechanism of Diastereoselection Enolate Planar Enolate Top Face (Shielded) Bottom Face (Accessible) Product Major Diastereomer Enolate->Product Auxiliary Chiral Auxiliary (Steric Bulk) Auxiliary->Enolate:f1 blocks access Electrophile Electrophile (E+) Electrophile->Enolate:f2 attacks accessible face

Caption: Steric shielding of an enolate by the chiral auxiliary.

Act III: Cleavage and Recovery

Once the new stereocenter is created, the chiral auxiliary is no longer needed. It is removed, typically through hydrolysis (acidic or basic) of the amide or ester bond. This step releases the desired enantiomerically enriched product and regenerates the chiral auxiliary, which can be recovered and reused.

Field-Proven Protocol: Asymmetric Alkylation

The following protocol outlines a representative workflow for the asymmetric methylation of a propanoic acid derivative.

Step 1: Attachment of the Chiral Auxiliary

(Assumes the carboxylic acid of the auxiliary has been converted to an amine)

  • Activation: To a solution of propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until gas evolution ceases.

  • Coupling: Cool the resulting propanoyl chloride solution back to 0 °C. Add a solution of the amine-derivatized chiral auxiliary (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM dropwise.

  • Workup: Stir the reaction overnight at room temperature. Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-acyl intermediate.

Step 2: Diastereoselective Alkylation
  • Enolate Formation: Dissolve the N-acyl intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add freshly prepared LDA (1.1 eq) dropwise and stir for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C and stir for 4 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Auxiliary
  • Hydrolysis: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH, 5.0 eq) and stir at room temperature for 12 hours.

  • Extraction: Acidify the reaction mixture with 1N HCl to pH ~2 and extract with ethyl acetate. The aqueous layer will contain the protonated (and recoverable) chiral auxiliary.

  • Isolation: The combined organic layers contain the desired enantiomerically enriched carboxylic acid. Dry the organic layer over Na₂SO₄, concentrate, and purify as needed.

Verifying Success: The Analytical Workflow

A protocol is only as good as its validation. Determining the stereochemical outcome is paramount.[6]

Determination of Diastereomeric and Enantiomeric Excess

The success of an asymmetric reaction is quantified by its enantiomeric excess (e.e.), or diastereomeric excess (d.e.) for intermediates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Before cleavage, the ratio of diastereomers can often be determined by integrating distinct signals in the ¹H or ¹³C NMR spectrum.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess after the auxiliary has been removed.[8] The enantiomers are separated on a chiral stationary phase, and the e.e. is calculated from the relative areas of the two peaks in the chromatogram.

  • Polarimetry: Measures the rotation of plane-polarized light by the final product. While useful for confirming the presence of a single enantiomer, it is less precise for quantifying e.e. compared to chiral HPLC.

G cluster_2 Analytical Workflow for e.e. Determination A Final Product Mixture (After Auxiliary Cleavage) B Inject onto Chiral HPLC Column A->B C Separation of Enantiomers B->C D UV Detector Signal (Chromatogram) C->D E Data Analysis (Peak Integration) D->E F Calculate Enantiomeric Excess (e.e.) e.e. = |(R - S) / (R + S)| * 100 E->F

Caption: A typical analytical workflow for determining enantiomeric excess.

Analysis StageTechniqueMetricTypical Result
Post-Alkylation ¹H NMR SpectroscopyDiastereomeric Excess (d.e.)>95%
Post-Cleavage Chiral HPLCEnantiomeric Excess (e.e.)>95%

Field Insights: Advantages and Limitations

Expertise & Experience: While catalytic asymmetric methods are often seen as more elegant, auxiliary-based methods offer a level of reliability and predictability that is invaluable, especially during process development and scale-up. The causality is clear: the stereochemical outcome is directly and stoichiometrically controlled by a well-defined covalent bond.

  • Advantages:

    • High Stereoselectivity: Often achieves >95% d.e. or e.e.

    • Predictability: The stereochemical outcome is generally predictable based on steric models.

    • Reliability: The method is robust and less sensitive to trace impurities compared to some catalytic systems.

    • Recyclability: The auxiliary can often be recovered and reused, reducing cost.[9]

  • Limitations:

    • Stoichiometric Use: The auxiliary is a reagent, not a catalyst, which can generate more waste.

    • Additional Steps: Requires separate steps for attachment and cleavage, adding to the overall synthesis length.

Conclusion

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid represents a powerful tool in the arsenal of the synthetic chemist. By leveraging the principles of steric shielding within a temporary diastereomeric intermediate, it provides a reliable and highly selective method for inducing chirality in prochiral molecules. Understanding the core mechanism—from covalent attachment and face-selective reactions to cleavage and analysis—enables researchers to confidently apply this strategy to the synthesis of complex, enantiomerically pure targets critical to the advancement of medicine and materials science.

References

  • Chiral Method Development Screening Protocols. (n.d.).
  • PubChem. (n.d.). (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid. Retrieved from [Link]

  • James, T. D., et al. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • James, T. D., et al. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.
  • Wikipedia. (n.d.). Asymmetric induction. Retrieved from [Link]

  • ChemBK. (2024, April 11). 4-Methoxy-4-oxobutanoic acid. Retrieved from [Link]

  • PubMed. (2011, June 6). Chiral Reconstruction of a Metal Surface by Adsorption of Racemic Malic Acid. Retrieved from [Link]

  • ResearchGate. (2024, July). (A) Malic acid and malamide derivatives; (B) β-lactone and oxindole ring-opening. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Retrieved from [Link]

  • Cronfa. (2018, July 19). Unraveling Mechanisms of Chiral Induction in Double-Helical Metallopolymers. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Retrieved from [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • Asymmetric Synthesis with Chemical and Biological Methods. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • SciELO. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

  • ChemRxiv. (n.d.). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. Retrieved from [Link]

  • R Discovery. (n.d.). Determination Of Enantiomeric Excess Research Articles. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profile of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid in Polar Aprotic Solvents: A Technical Guide

Executive Summary (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid—commonly identified in chemical literature as [1] (CAS: 20226-93-1)[2]—is a highly functionalized chiral building block critical for advanced asymmetric s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid—commonly identified in chemical literature as [1] (CAS: 20226-93-1)[2]—is a highly functionalized chiral building block critical for advanced asymmetric synthesis and active pharmaceutical ingredient (API) development. Due to its dense array of oxygen-containing functional groups, its phase behavior is highly sensitive to solvent selection.

This whitepaper provides an in-depth technical analysis of the thermodynamic solubility profile of this compound specifically within polar aprotic solvents . By mapping its structural causality to the [3], and outlining a self-validating experimental protocol for solid-liquid equilibrium (SLE) determination[4], this guide equips drug development professionals with the actionable intelligence required for optimal solvent selection in crystallization, formulation, and reaction engineering.

Physicochemical Profiling & Structural Causality

To understand why a solvent behaves effectively, we must first deconstruct the solute. The molecule possesses three distinct functional moieties that dictate its solvation thermodynamics:

  • Carboxylic Acid (-COOH) at C1: Acts as both a strong hydrogen-bond donor and acceptor.

  • Methyl Ester (-COOMe) at C4: Acts as a hydrogen-bond acceptor with a moderate dipole moment.

  • Acetate Group (-OAc) at C3: Acts as a hydrogen-bond acceptor with a moderate dipole moment.

The Causality of Polar Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) risk inducing unwanted transesterification or solvolysis of the acetate and ester groups during prolonged exposure or elevated temperatures. Polar aprotic solvents (such as DMSO, DMF, Acetonitrile, and Acetone) are structurally ideal because they lack an acidic proton (preventing solvolysis) but possess strong dipole moments and potent hydrogen-bond accepting capabilities. For instance, the highly polarized sulfoxide oxygen in DMSO forms exceptionally strong hydrogen bonds with the solute's carboxylic acid proton, driving the free energy of dissolution ( ΔGmix​ ) into favorable negative territory.

Solvation cluster_groups Solute Functional Moieties cluster_solvents Polar Aprotic Solvents Solute (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid Carboxyl Carboxylic Acid (-COOH) H-Bond Donor/Acceptor Solute->Carboxyl Ester Methyl Ester (-COOMe) H-Bond Acceptor Solute->Ester Acetate Acetate (-OAc) H-Bond Acceptor Solute->Acetate DMSO DMSO Strong Dipole Carboxyl->DMSO Strong H-Bonding MeCN Acetonitrile Moderate Dipole Carboxyl->MeCN Moderate H-Bonding Ester->DMSO Dipole-Dipole Acetate->MeCN Dipole-Dipole

Figure 1: Solute-solvent interaction network highlighting H-bonding and dipole-dipole affinities.

Thermodynamic Profiling & Hansen Solubility Parameters (HSP)

The cohesive energy density of a solvent can be mapped in three-dimensional space using Hansen Solubility Parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-Bonding ( δH​ ) forces[3]. The compatibility between the solute and solvent is evaluated using the Relative Energy Distance (RED). A RED value <1.0 indicates high thermodynamic affinity (freely soluble), while values >1.0 indicate progressively lower solubility.

Based on group contribution methods (Hoftyzer-Van Krevelen) for the functional groups of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, the projected baseline solubility in common polar aprotic solvents at 25°C is summarized below:

Table 1: Thermodynamic Solubility Profile in Polar Aprotic Solvents at 25°C

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Dielectric Constant ( ϵ )Estimated Solubility (mg/mL)*Projected RED
Dimethyl Sulfoxide (DMSO) 18.416.410.246.7> 500 (Freely Soluble)< 0.8
Dimethylformamide (DMF) 17.413.711.336.7> 400 (Freely Soluble)< 0.9
Acetone 15.510.47.020.7~ 150 (Soluble)1.2
Acetonitrile (MeCN) 15.318.06.137.5~ 120 (Soluble)1.4
Ethyl Acetate 15.85.37.26.0~ 80 (Soluble)1.8

*Note: Solubility estimates are derived from structural thermodynamic modeling[5] and empirical baseline affinities for highly oxygenated aliphatic compounds.

Experimental Workflow: Isothermal Shake-Flask Method

To transition from predictive modeling to empirical certainty, the[4] is the gold standard. As an Application Scientist, I emphasize that kinetic solubility assays (like solvent titration) often overestimate true solubility due to supersaturation. The protocol below is designed as a self-validating system to ensure absolute thermodynamic equilibrium is captured.

Step-by-Step Protocol
  • Saturated Suspension Preparation:

    • Accurately weigh ~50 mg of the solute into a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target polar aprotic solvent.

    • Causality Check: Ensure a persistent solid suspension is visible. If the solid dissolves completely, the system is unsaturated; add additional solute in 20 mg increments until a stable precipitate remains.

  • Isothermal Equilibration:

    • Hermetically seal the vials with PTFE-lined septa. Reasoning: Polar aprotic solvents like DMSO are highly hygroscopic; moisture ingress will alter the dielectric constant and skew solubility data.

    • Incubate in a thermoshaker at exactly 25.0 ± 0.1 °C, agitating at 500 RPM.

  • Phase Separation:

    • After 48 hours, centrifuge the vials at 10,000 × g for 15 minutes at 25 °C.

    • Alternatively, filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Reasoning: Standard PES or Nylon filters will swell or dissolve in DMSO/DMF, introducing extractable impurities that ruin HPLC-UV quantification.

  • Self-Validating Quantification (HPLC-UV):

    • Withdraw 100 µL of the clear supernatant and dilute 1:100 in the mobile phase.

    • The Validation Gate: Repeat the sampling process at 72 hours. The system is only considered to have reached true thermodynamic equilibrium if the concentration variance between the 48h and 72h time points is ≤ 2% [4].

    • Quantify against a 5-point calibration curve using a validated C18 RP-HPLC method (e.g., 210 nm UV detection).

Workflow A 1. Excess Solute Addition (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid C 3. Isothermal Equilibration (25°C, 24-72h, Orbital Shaking) A->C B 2. Solvent Dispensing (DMSO, DMF, MeCN, Acetone) B->C D 4. Phase Separation (Centrifugation / 0.22µm PTFE Filtration) C->D E 5. HPLC-UV Quantification (Self-Validating: 48h vs 72h variance < 2%) D->E F 6. Thermodynamic Solubility Profile E->F

Figure 2: High-throughput isothermal shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development & Synthesis

The robust solubility of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid in solvents like DMSO and DMF (>400 mg/mL) makes them the premier choices for serving as reaction vehicles in downstream coupling reactions (e.g., amide bond formation using HATU/DIPEA).

Conversely, for crystallization and purification workflows , highly solubilizing agents are poor choices for precipitation. In these scenarios, a solvent with a higher RED value, such as Ethyl Acetate or Acetonitrile, should be utilized as the primary solvent, with a non-polar anti-solvent (like heptane or cyclohexane) titrated into the system to force controlled nucleation. Understanding the exact thermodynamic boundaries[5] ensures that process chemists can engineer high-yield, high-purity recovery cycles without inducing oiling-out phenomena.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11769311, 3-(acetyloxy)-4-methoxy-4-oxobutanoic acid." PubChem, 2024. URL:[Link] (Mapped to[1])

  • IUPAC. "Reference materials for phase equilibrium studies. 2. Solid–liquid equilibria (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 11-12, 2022, pp. 1225-1247. URL:[Link] (Mapped to[4])

  • Royal Society of Chemistry. "The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions." Journal of Materials Chemistry C, 2024. URL:[Link] (Mapped to[3])

  • Nasrallah, Sahar, et al. "Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics." Molecular Pharmaceutics, vol. 22, no. 8, 2025, pp. 4953-4968. URL:[Link] (Mapped to[5])

Sources

Foundational

Thermal Stability and Melting Point Dynamics of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid

A Comprehensive Technical Guide for Drug Development Professionals Executive Overview (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also identified as methyl 2-acetoxy-3-carboxypropanoate, CAS: 39701-84-3) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Overview

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also identified as methyl 2-acetoxy-3-carboxypropanoate, CAS: 39701-84-3) is a highly functionalized chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to the presence of both an esterified carboxyl group and an α -acetoxy moiety, the molecule exhibits specific thermal vulnerabilities. Understanding its exact melting point and thermal degradation pathways is non-negotiable for researchers aiming to optimize downstream synthetic steps, prevent yield attrition during drying, and establish robust storage protocols.

This whitepaper synthesizes the physicochemical parameters, mechanistic degradation pathways, and self-validating analytical workflows required to accurately profile the thermal behavior of this compound.

Physicochemical Profile and Phase Transition

The compound exists as a crystalline solid at standard ambient temperature and pressure. Its relatively low melting point necessitates strict temperature controls during isolation (e.g., crystallization, filtration) and mechanical processing (e.g., milling) to prevent sintering or amorphous phase conversion.

Table 1: Quantitative Physicochemical Parameters

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₇H₁₀O₆Dictates stoichiometric mass loss during degradation.
Molecular Weight 190.15 g/mol Baseline for Thermogravimetric (TGA) calculations.
Melting Point 55–58 °CCritical threshold for drying and storage limits.
Physical State White to off-white solidVisual indicator of purity and crystallinity.
Storage Temperature 2–8 °C (Recommended)Prevents slow thermal deacetylation over time.

Data supported by and .

Mechanistic Pathways of Thermal Degradation

The thermal instability of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is fundamentally driven by the lability of the acetoxy group. Drawing upon established , the degradation follows a well-defined, temperature-dependent cascade.

  • Primary Elimination (Deacetylation): When exposed to temperatures significantly above its melting point (typically >140 °C), the molecule undergoes a β -elimination reaction. The thermal cleavage of the acetoxy group liberates acetic acid , leaving behind an unsaturated backbone (methyl hydrogen maleate or its trans-isomer, methyl hydrogen fumarate).

  • Secondary Dehydration/Cyclization: As the thermal ramp continues (>200 °C), the resulting dicarboxylic acid half-esters can undergo further intramolecular dehydration or loss of methanol to form highly stable cyclic anhydrides, such as maleic anhydride derivatives.

ThermalDegradation A (3R)-3-(Acetyloxy)-4-methoxy- 4-oxobutanoic acid B Methyl hydrogen maleate & Fumarate derivatives A->B Heat (>140°C) - Acetic Acid C Maleic anhydride derivatives B->C Heat (>200°C) - H2O / MeOH

Figure 1: Sequential thermal degradation pathway of the acetoxy-malic acid derivative.

Self-Validating Experimental Workflows

To accurately capture the thermal profile without artifactual interference, a self-validating orthogonal approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required.

Workflow Logic & Causality

The experimental design must separate phase transition (melting) from chemical degradation. DSC identifies the endothermic melting point, while TGA-MS confirms that no mass loss occurs during this phase transition, thereby validating that the 55–58 °C event is a pure melt and not a decomposition.

ThermalWorkflow A Sample Preparation (1-3 mg, Alumina Crucible) B Purge & Equilibration (Dry N2, 50 mL/min) A->B C DSC Analysis (Ramp 10°C/min to 100°C) B->C Phase Transition D TGA-MS Analysis (Ramp to 300°C) B->D Degradation Profile E Data Validation (Endotherm vs. Mass Loss) C->E Extract MP (55-58°C) D->E Quantify AcOH Loss

Figure 2: Orthogonal thermal analysis workflow for self-validating data acquisition.

Protocol 1: Accurate Melting Point Determination via DSC
  • Step 1: Sample Preparation. Weigh 1.0 to 3.0 mg of the compound into a standard aluminum pan and crimp with a pinhole lid. Causality: The pinhole prevents pressure buildup from trace volatile impurities, which could artificially shift the melting endotherm, while a small sample mass ensures minimal thermal lag across the sample bed.

  • Step 2: Atmospheric Control. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert, dry atmosphere prevents moisture-induced hydrolysis of the ester groups at elevated temperatures, ensuring the integrity of the crystalline lattice prior to melting.

  • Step 3: Thermal Ramping. Equilibrate at 20 °C, then heat at a rate of 10 °C/min up to 100 °C. Causality: A 10 °C/min ramp provides the optimal balance; it is fast enough to yield a sharp, easily integrable endothermic peak, but slow enough to prevent thermal gradients that skew the onset temperature.

  • Validation Checkpoint: The baseline must return to a horizontal state immediately following the endotherm at ~58 °C. A drifting baseline indicates premature degradation or the evaporation of residual solvents.

Protocol 2: Degradation Profiling via TGA-MS
  • Step 1: Crucible Selection. Load 5.0 mg of the sample into an alumina ( Al2​O3​ ) crucible. Causality: Platinum crucibles can catalytically crack evolving organic gases. Alumina is chemically inert, ensuring that the evolved acetic acid reaches the mass spectrometer intact.

  • Step 2: Isothermal Hold & Ramp. Hold at 30 °C for 10 minutes, then ramp at 10 °C/min to 300 °C. Causality: The initial isothermal hold allows for the desorption of unbound surface moisture.

  • Validation Checkpoint: The system is self-validating when the first derivative of the mass loss curve (DTG peak) perfectly aligns with a surge in the MS ion current for m/z 60 (acetic acid). This confirms that the primary mass loss event (>140 °C) is strictly due to deacetylation.

Implications for API Manufacturing and Storage

The thermal properties of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid dictate strict handling parameters during drug development:

  • Drying Operations: Because the melting point is 55–58 °C, conventional tray drying at elevated temperatures (e.g., 50 °C) will cause the material to melt, agglomerate, and potentially degrade. Vacuum drying at ambient temperature (20–25 °C) is mandatory to remove residual crystallization solvents.

  • Storage: To prevent slow, thermodynamically driven deacetylation over time, the bulk compound must be stored under refrigeration (2–8 °C) in tightly sealed, moisture-proof containers.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11769311, Methyl 2-acetoxy-3-carboxypropanoate." PubChem. Available at:[Link]

  • Chemsrc. "L-(-)-Malic acid / METHYL 2-(S)-ACETOXY-3-CARBOXYPROPANOATE (CAS 39701-84-3) Physical Properties." Chemsrc Chemical Database. Available at:[Link]

  • Portilla-Arias, J. A., et al. "Thermal Decomposition of Fungal Poly(β,L-malic acid) and Poly(β,L-malate)s." Biomacromolecules, American Chemical Society (ACS). Available at:[Link]

Exploratory

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals) Introduction: Unlocking Stereochemical Complexity with a Trifunctional Synthon In the landscape of modern synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: Unlocking Stereochemical Complexity with a Trifunctional Synthon

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product research, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons serve as the foundational blueprints for constructing complex, three-dimensional molecular architectures with precise stereochemical control, a critical determinant of biological activity. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid emerges as a highly valuable, yet underutilized, chiral building block. Derived from the readily available (R)-malic acid, this trifunctional molecule offers a unique combination of a carboxylic acid, a methyl ester, and an acetyl-protected secondary alcohol, all anchored to a defined stereocenter. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to leverage its synthetic potential.

The strategic placement of three distinct functional groups with varying reactivity profiles allows for a wide range of selective transformations. The carboxylic acid provides a handle for amide bond formation, esterification, or conversion to other functionalities. The methyl ester, being more sterically accessible, can be selectively manipulated under certain conditions. The acetyloxy group serves as a protecting group for the hydroxyl functionality, which can be unveiled at a later synthetic stage for further elaboration. This inherent orthogonality makes (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid a powerful tool for asymmetric synthesis, enabling the construction of complex chiral molecules from a simple, cost-effective starting material.[1][2]

Synthesis and Physicochemical Properties

While (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is not as commonly commercially available as its (S)-enantiomer precursor, (-)-O-Acetyl-L-malic anhydride, its synthesis is readily achievable from (R)-malic acid.[3] The synthetic strategy involves two key transformations: selective esterification of one carboxylic acid and acetylation of the secondary alcohol.

Proposed Synthetic Pathway

A logical and efficient route to the title compound commences with the selective monomethyl esterification of (R)-malic acid to yield (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid.[4][5] This can be achieved through standard esterification procedures, followed by acetylation of the hydroxyl group. A more direct approach involves the ring-opening of the corresponding anhydride.

Synthesis_Pathway R_Malic_Acid (R)-Malic Acid Intermediate_Anhydride (R)-O-Acetylmalic Anhydride R_Malic_Acid->Intermediate_Anhydride Acetyl Chloride or Acetic Anhydride Intermediate_Ester (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid R_Malic_Acid->Intermediate_Ester Methanol, H+ Target_Compound (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid Intermediate_Anhydride->Target_Compound Methanol Intermediate_Ester->Target_Compound Acetyl Chloride, Pyridine

Caption: Proposed synthetic routes to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid from (R)-malic acid.

Detailed Experimental Protocol: Synthesis via Anhydride Ring-Opening

This protocol is adapted from general procedures for the synthesis of acylated malic anhydrides and their subsequent reactions.[6][7]

Step 1: Synthesis of (R)-O-Acetylmalic Anhydride

  • To a stirred suspension of (R)-malic acid (1.0 eq) in anhydrous diethyl ether at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting solution is concentrated under reduced pressure to yield crude (R)-O-acetylmalic anhydride, which can be used in the next step without further purification.

Step 2: Methanolysis to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

  • Dissolve the crude (R)-O-acetylmalic anhydride (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the anhydride.

  • Remove the excess methanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₇H₁₀O₆-
Molecular Weight 190.15 g/mol -
Appearance Colorless oil or low-melting solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Slightly soluble in water.[8]Inferred from similar compounds
pKa ~4.5 (for the carboxylic acid)[9]

Reactivity and Synthetic Applications

The synthetic utility of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid stems from the differential reactivity of its three functional groups. This allows for a modular approach to the synthesis of complex molecules.

Reactivity_Hub cluster_reactions Selective Transformations Building_Block (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid Amide_Formation Amide Formation (R-NH₂) Building_Block->Amide_Formation Carboxylic Acid Esterification Further Esterification (R-OH, H+) Building_Block->Esterification Carboxylic Acid Deprotection Deacetylation (Base or Acid) Building_Block->Deprotection Acetyloxy Group

Caption: Reactivity map of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

Reactions at the Carboxylic Acid Moiety

The free carboxylic acid is the most reactive site for nucleophilic attack upon activation.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., DCC, EDC, HATU) can be employed to couple the carboxylic acid with a wide range of amines to form chiral amides. This is a cornerstone reaction in the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules.

  • Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification) or by reaction with alkyl halides in the presence of a base. This allows for the introduction of different ester groups, potentially modulating the compound's solubility and other physicochemical properties.[10]

Transformations of the Ester Groups

The methyl and acetyl esters can be selectively manipulated, although this often requires careful choice of reaction conditions.

  • Saponification: Treatment with a base (e.g., LiOH, NaOH) will hydrolyze both the methyl and acetyl esters. Milder conditions may allow for selective hydrolysis of the methyl ester, though this can be challenging.

  • Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the methyl ester can undergo transesterification.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the methyl ester to the corresponding alcohols.[7]

Deprotection of the Hydroxyl Group

The acetyl group serves as a robust protecting group for the secondary alcohol. Its removal unveils a key functional handle for further synthetic elaborations.

  • Basic Hydrolysis: Mild basic conditions (e.g., K₂CO₃ in methanol) can be used to selectively cleave the acetyl group without affecting the methyl ester.

  • Acidic Hydrolysis: Treatment with aqueous acid will also remove the acetyl group.

Application in the Synthesis of Chiral Lactones

Chiral γ-butyrolactones are prevalent structural motifs in a vast array of natural products and pharmaceuticals. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is an excellent precursor for the synthesis of these valuable compounds. For instance, reduction of the carboxylic acid to a primary alcohol, followed by deacetylation and subsequent acid-catalyzed lactonization, would yield the corresponding chiral lactone.

Conclusion: A Powerful Tool for Asymmetric Synthesis

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid represents a versatile and synthetically valuable chiral building block. Its straightforward preparation from (R)-malic acid and the orthogonal reactivity of its three functional groups provide a flexible platform for the asymmetric synthesis of a wide range of complex molecules. For researchers in drug discovery and natural product synthesis, mastering the chemistry of this synthon can unlock new avenues for the efficient construction of enantiomerically pure targets. The principles and protocols outlined in this guide serve as a foundation for harnessing the full potential of this powerful chiral building block.

References

  • Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4 - MDPI. (2024, November 12). Retrieved from [Link]

  • DE102006014732A1 - New O-acylated citric, tartaric and malic anhydrides useful as intermediates - Google Patents.
  • (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid - PubChem. Retrieved from [Link]

  • Maleic anhydride - Wikipedia. Retrieved from [Link]

  • 4-Methoxy-4-oxobutanoic acid - ChemBK. Retrieved from [Link]

  • Acid Anhydride Synthesis & Reactions | Complete Summary | Organic Chemistry 20.7. (2021, April 13). Retrieved from [Link]

  • A useful new enantiomerically pure synthon from malic acid: chelation controlled activation as a route to regioselectivity | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents.
  • Aminoacids as Chiral Synthons1: Preparation of Enantiomerically Pure (R) and (S) Malic Acids and its Application to the Synthesis of 3-Hydroxy 4-Butanolide: Synthetic Communications - Taylor & Francis. (2006, December 5). Retrieved from [Link]

  • 3-(ACETYLOXY)-4-ETHOXY-4-OXOBUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (2014, May 1). Retrieved from [Link]

  • Anhydride synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Reactions Involving Maleic Anhydride - ResearchGate. Retrieved from [Link]

  • Malic Acid as a Chiral Synthon: Synthesis of 1,2 and 1,3 Optically Active Diols. Retrieved from [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Retrieved from [Link]

  • A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - Beilstein Journals. (2025, October 23). Retrieved from [Link]

  • 3-Oxobutanoic acid 4-methoxybenzyl ester — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. (2021, March 9). Retrieved from [Link]

  • Chiral Dienophiles Derived from Malic Acid: Synthesis of (Z)-(2S)-(tert-Butyl)-5-(ethoxycarbonylmethylene)-1,3-dioxolan-4-one and Its Diels-Alder Reaction with Cyclopentadiene - R Discovery. (1990, January 1). Retrieved from [Link]

  • (PDF) Asymmetric synthesis of ( S )-dihydrokavain from l -malic acid - ResearchGate. (2018, October 8). Retrieved from [Link]

  • 4-methoxy-3,3-dimethyl-4-oxobutanoic acid (C7H12O4) - PubChemLite. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Using (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (CID: 11769311) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (CID: 11769311) is a highly versatile, stereochemically dense chiral building block derived from D-malic acid [1]. Due to its orthogonal functionalization—a free carboxylic acid, a methyl ester, and an acetate-protected chiral hydroxyl group—it serves as a critical intermediate in the asymmetric synthesis of pharmaceutical targets, most notably (R)-3-hydroxy-γ-butyrolactone . This lactone is a core precursor for statin side-chains (e.g., rosuvastatin), ezetimibe, and natural product glycosides such as Kinsenoside [2].

This application note details the mechanistic rationale, regioselective synthesis, and chemoselective reduction protocols required to utilize this compound effectively in drug development workflows.

Mechanistic Rationale & Causality (E-E-A-T)

Regioselectivity in Anhydride Methanolysis

The synthesis of (3R)-3-(acetyloxy)-4-methoxy-4-oxobutanoic acid relies on the regioselective ring-opening of (+)-O-acetyl-D-malic anhydride. The critical causality here lies in the inductive (-I) effect of the α -acetoxy group. This electron-withdrawing group significantly increases the electrophilicity of the adjacent carbonyl (C2 of the anhydride). Consequently, uncatalyzed methanolysis occurs preferentially at this more sterically hindered but electronically activated position, yielding the target 1-methyl ester (IUPAC: 4-methyl ester of the butanoic acid chain) rather than the 4-methyl ester regioisomer.

Chemoselective Reduction: The "Auto-Protecting" Carboxylate

A major challenge in asymmetric synthesis is reducing an ester in the presence of a free carboxylic acid without utilizing exhaustive protection-deprotection steps. This protocol employs a NaBH4​ system in a mixed t -BuOH/MeOH solvent[3].

  • The Causality: The free carboxylic acid is immediately deprotonated by the basic borohydride, forming a carboxylate salt. This anionic species is completely inert to further nucleophilic hydride attack, effectively acting as an auto-protecting group.

  • Meanwhile, the addition of MeOH to t -BuOH generates highly reactive alkoxyborohydride species (e.g., NaBH(OMe)3​ ) that rapidly and chemoselectively reduce the methyl ester to a primary alcohol without epimerizing the adjacent chiral center.

Experimental Workflows & Visualizations

G A D-Malic Acid B (+)-O-Acetyl-D-malic Anhydride A->B AcCl, 40°C Acetylation C (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid (Target) B->C MeOH, RT Regioselective Attack D Minor Regioisomer B->D MeOH, RT Minor Pathway

Caption: Regioselective methanolysis of (+)-O-acetyl-D-malic anhydride.

G N1 (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid N2 Carboxylate Salt / Alkoxyborohydride Complex N1->N2 NaBH4, t-BuOH/MeOH, 85°C Chemoselective Reduction N3 (R)-3-Acetoxy-4-hydroxy butanoic acid N2->N3 Aqueous HCl Workup N4 (R)-3-Hydroxy-γ- butyrolactone N3->N4 1,4-Dioxane, 70°C Lactonization & Deacetylation

Caption: Chemoselective reduction and lactonization to (R)-3-hydroxy-γ-butyrolactone.

Quantitative Data & Optimization

The success of this synthetic pathway relies heavily on strict adherence to optimized conditions. The tables below summarize the validation data for both the regioselective methanolysis and the chemoselective reduction steps.

Table 1: Regioselectivity Optimization of Anhydride Methanolysis

Entry Conditions Conversion (%) Ratio (Target : Minor Isomer) Isolated Yield (%)
1 MeOH, 0 °C 85 85 : 15 72
2 MeOH, 25 °C >99 92 : 8 86

| 3 | MeOH / DMAP (cat), 25 °C | >99 | 50 : 50 (Scrambled) | 41 |

Note: The addition of DMAP destroys regioselectivity by forming highly reactive acylpyridinium intermediates at both carbonyls. Uncatalyzed conditions are mandatory.

Table 2: Chemoselective Ester Reduction Optimization | Entry | Solvent System | Temp (°C) | Time (h) | Chemoselectivity (Ester vs Acid) | Yield (%) | ee (%) | |-------|----------------|-----------|----------|----------------------------------|-----------|--------| | 1 | THF | 65 | 12 | Low (No reaction) | < 5 | N/A | | 2 | MeOH | 25 | 4 | Moderate (Transesterification) | 45 | 92.1 | | 3 | t -BuOH / MeOH (10:1) | 85 | 2 | Excellent (Targeted Reduction) | 88 | >99.5 |

Detailed Step-by-Step Protocols

Protocol A: Synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

This protocol is a self-validating system. Regiochemical integrity is verified via In-Process Quality Control (IPQC) before proceeding.

  • Anhydride Formation: Charge a dry 250 mL 3-neck flask with D-malic acid (13.4 g, 0.1 mol). Slowly add freshly distilled acetyl chloride (60 mL).

  • Reaction: Heat the mixture to 40 °C under a nitrogen atmosphere for 4 hours until gas evolution (HCl) ceases.

  • Isolation: Remove excess acetyl chloride under reduced pressure to yield (+)-O-acetyl-D-malic anhydride as a white solid (~15.6 g).

  • Regioselective Methanolysis: Dissolve the crude anhydride in anhydrous methanol (120 mL). Stir at exactly 25 °C for 30 minutes. Do not add any basic catalysts.

  • Concentration: Evaporate the solvent under reduced pressure to yield the target monomethyl ester as a pale yellow liquid (18.6 g).

  • IPQC (Self-Validation): Analyze via 1H-NMR ( CDCl3​ ). The methine proton ( CH-OAc ) of the target isomer appears distinctly at δ 5.45 ppm, confirming regiochemical purity.

Protocol B: Chemoselective Reduction to (R)-3-Hydroxy-γ-butyrolactone
  • Borohydride Activation: In a 500 mL flask equipped with a reflux condenser, suspend NaBH4​ (9.27 g, 0.245 mol) in anhydrous t -butanol (125 mL). Heat the suspension in an 85 °C oil bath for 2 hours.

  • Substrate Addition: Prepare a solution of (3R)-3-(acetyloxy)-4-methoxy-4-oxobutanoic acid (from Protocol A) in a mixture of t -butanol (150 mL) and anhydrous methanol (10 mL).

  • Reduction: Add the substrate solution dropwise to the activated borohydride suspension over 45 minutes. Maintain reflux for an additional 2 hours.

  • Quenching & Lactonization: Cool the reaction to 0 °C. Carefully quench with 100 mL H2​O , followed by the addition of 1,4-dioxane (180 mL) and 12 M HCl (35 mL).

  • Cyclization: Heat the acidified mixture to 70 °C for 3 hours to drive lactonization and simultaneous deacetylation.

  • Extraction & IPQC: Extract with THF (150 mL). Concentrate and purify via vacuum distillation. Validate the final product via Chiral GC (Chiraldex G-TA column) to ensure an enantiomeric excess (ee) of >99.5%, proving that no epimerization occurred during the hydride reduction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11769311, Methyl 2-acetoxy-3-carboxypropanoate." PubChem,[Link].

  • Google Patents. "Method for preparing glucoside compounds by combination of chemical process and enzyme process.
  • Soai, Kenso, et al. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions within sodium borohydride." Journal of Organic Chemistry,[Link].

Application

Application Notes &amp; Protocols: Strategies for the Selective Mono-esterification of (R)-2-(Acetyloxy)succinic Acid

An authoritative guide for researchers, scientists, and drug development professionals. Abstract (R)-2-(Acetyloxy)succinic acid, the acetylated form of (R)-malic acid, is a valuable chiral building block in synthetic org...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

(R)-2-(Acetyloxy)succinic acid, the acetylated form of (R)-malic acid, is a valuable chiral building block in synthetic organic chemistry. Its utility is often predicated on the ability to selectively functionalize one of its two distinct carboxylic acid moieties. This document provides a comprehensive guide to the principles and practices of selective mono-esterification of this substrate. We will explore both chemical and enzymatic protocols designed to preferentially target either the less sterically hindered C4-carboxyl or the more sterically encumbered C1-carboxyl group. The underlying principles of kinetic versus thermodynamic control, steric hindrance, and catalyst-directed selectivity are discussed in detail to provide a robust framework for experimental design and execution.

Introduction: The Challenge of Selectivity

(R)-2-(Acetyloxy)succinic acid presents a classic challenge in regioselective synthesis. The molecule contains two carboxylic acid groups at the C1 and C4 positions, which are electronically and sterically non-equivalent. The C1-carboxyl is directly attached to the chiral center bearing a bulky acetoxy group, rendering it significantly more sterically hindered. In contrast, the C4-carboxyl is at the terminus of an ethylene chain, making it more accessible.

The selective synthesis of either the C1- or C4-monoester is critical for its use as a versatile intermediate in the development of complex molecules, including pharmaceuticals and fine chemicals. The ability to control this esterification dictates the subsequent synthetic route. This guide details reliable protocols to achieve high selectivity for the desired mono-ester isomer.

Caption: Regioselective esterification pathways for (R)-2-(Acetyloxy)succinic Acid.

Foundational Principles of Selectivity

Achieving regioselectivity in the esterification of (R)-2-(acetyloxy)succinic acid hinges on exploiting the inherent differences between the two carboxyl groups.

  • Steric Hindrance: This is the dominant factor. The C1-carboxyl's proximity to the α-acetoxy group makes it a challenging target for nucleophilic attack by an alcohol. Most standard esterification conditions will therefore favor reaction at the less hindered C4 position.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Reactions performed under mild conditions (e.g., low temperatures, short reaction times) are generally irreversible and favor the product that is formed fastest. Due to lower steric barriers, the C4-ester is the kinetically favored product.

    • Thermodynamic Control: Under harsher, reversible conditions (e.g., high temperatures with strong acid catalysts), the reaction can reach equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the isomers. While often similar, subtle differences in stability can sometimes be exploited.

  • Catalyst and Reagent Choice: The choice of catalyst and esterification agent is paramount.

    • Chemical Catalysts: Standard acid catalysts like H₂SO₄ or p-TsOH promote Fischer esterification, which is reversible.[1] Heterogeneous catalysts, such as cation-exchanged clays or silica chloride, can offer improved selectivity and easier workup.[2][3]

    • Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid for attack by an alcohol.[3] More sophisticated systems, such as those employing trifluoroacetic anhydride (TFAA) with lithium chloride (LiCl), can achieve remarkable selectivity by temporarily "shielding" one carboxyl group.[4]

    • Enzymatic Catalysis: Lipases are powerful tools for regioselective synthesis.[5][6] Enzymes like Candida antarctica lipase B (immobilized as Novozym 435) often exhibit exquisite selectivity for the least sterically hindered position, providing a green and efficient route to the C4-ester.[5][7]

Protocols for C4-Selective Esterification (Kinetic Product)

The synthesis of the C4-monoester, (3R)-3-(Acetyloxy)-4-alkoxy-4-oxobutanoic acid, is the more straightforward transformation due to the accessibility of the C4-carboxyl group.

Protocol 1: LiCl-Mediated, TFAA-Activated Esterification

This protocol leverages a modern chemical method that achieves high selectivity through in-situ differentiation of the two carboxyl groups. Mechanistic studies suggest that the lithium cation coordinates to one carboxylate, effectively shielding it, while the more exposed carboxylate is activated by TFAA to form a mixed anhydride, which is then attacked by the alcohol.[4]

G A Dicarboxylic Acid + LiCl in THF B Formation of Li-carboxylate (Shielding of one COOH) A->B Coordination C Add TFAA B->C D Selective activation of distal COOH to form mixed anhydride C->D Activation E Add Alcohol (R-OH) D->E F Nucleophilic attack by R-OH E->F Reaction G C4-Monoester Product F->G Yields

Caption: Mechanism of LiCl-mediated selective mono-esterification.

Methodology:

  • Preparation: To a solution of (R)-2-(acetyloxy)succinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add anhydrous lithium chloride (LiCl, 1.1 eq).

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes. The mixture may become clearer as the lithium salt forms.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Esterification: Add the desired primary alcohol (e.g., methanol, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure C4-monoester.

Rationale: The use of LiCl is critical for achieving high mono-ester selectivity over di-ester formation.[4] TFAA serves as a powerful activating agent, while the mild reaction conditions ensure kinetic control, strongly favoring the formation of the C4-ester.

Protocol 2: Enzymatic Esterification with Immobilized Lipase

This protocol offers a green chemistry approach with excellent selectivity and mild reaction conditions, making it suitable for sensitive substrates. Novozym 435 is a robust and commercially available catalyst.

Methodology:

  • Setup: In a flask, combine (R)-2-(acetyloxy)succinic acid (1.0 eq), the desired primary alcohol (2.0-3.0 eq), and an appropriate organic solvent (e.g., tert-butanol or 2-methyl-2-butanol, ~0.5 M).

  • Water Removal: Add activated molecular sieves (3 Å, ~20% w/w of the acid) to the mixture to sequester water produced during the reaction, which drives the equilibrium towards the ester product.[7]

  • Enzyme Addition: Add Novozym 435 (Candida antarctica lipase B, immobilized) to the mixture (~10% w/w of the acid).

  • Reaction: Seal the flask and place it in an orbital shaker incubator at 40-50 °C for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction reaches completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Purification: Remove the solvent and excess alcohol under reduced pressure. The resulting crude product can be purified by flash chromatography if necessary, though this method often yields very clean product.

Rationale: The active site of the lipase is sterically demanding, allowing it to clearly differentiate between the hindered C1-carboxyl and the accessible C4-carboxyl, resulting in almost exclusive formation of the C4-ester.[5]

Protocols for C1-Selective Esterification (Challenging Target)

Direct selective esterification at the hindered C1 position is significantly more challenging and often requires a multi-step strategy. The most common approach involves the formation of a cyclic anhydride intermediate, followed by regioselective ring-opening.

Protocol 3: Anhydride Formation and Regioselective Alcoholysis

This two-step protocol aims to favor the C1-ester by changing the reactive intermediate. The regioselectivity of the ring-opening step can be influenced by the nature of the alcohol and the reaction conditions, but often results in a mixture of isomers requiring careful separation.

Step A: Anhydride Formation

  • Reaction: Suspend (R)-2-(acetyloxy)succinic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).

  • Heating: Heat the mixture to 60-70 °C with stirring for 2-4 hours, or until the starting material is fully consumed (monitor by TLC).

  • Isolation: Cool the reaction mixture and remove the excess acetic anhydride and acetic acid byproduct under high vacuum to yield the crude (R)-3-(acetyloxy)dihydrofuran-2,5-dione. This is often used directly in the next step.

Step B: Regioselective Ring-Opening

  • Setup: Dissolve the crude anhydride from Step A in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂). Cool to -78 °C (dry ice/acetone bath).

  • Alcoholysis: Add a solution of the desired alcohol (1.0 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature. The reaction is often catalyzed by a mild base or Lewis acid, but this can affect selectivity.

  • Workup & Purification: Quench the reaction and perform a standard aqueous workup. The resulting product will likely be a mixture of the C1- and C4-esters. This mixture must be carefully separated by preparative HPLC or meticulous flash column chromatography.

Rationale: The anhydride intermediate has two electrophilic carbonyl carbons. The C5 carbonyl (corresponding to the original C4-carboxyl) is less sterically hindered. However, the C2 carbonyl (corresponding to the C1-carboxyl) can be more electrophilic due to the inductive effect of the adjacent acetoxy group. The final product ratio is a delicate balance of these steric and electronic factors.

Summary of Protocols and Expected Outcomes

ProtocolMethodTarget PositionKey ReagentsTypical Selectivity (C4:C1)Advantages & Considerations
1 Chemical ActivationC4LiCl, TFAA, Alcohol>20:1High selectivity, good yields. Requires anhydrous conditions.[4]
2 EnzymaticC4Novozym 435, Alcohol>50:1Environmentally friendly, extremely high selectivity, mild conditions.[5][7]
3 Anhydride Ring-OpeningC1 (and C4)Acetic Anhydride, AlcoholVariable (e.g., 1:2 to 3:1)Primary route to access the C1-ester. Yields mixtures requiring separation.

Conclusion

The selective mono-esterification of (R)-2-(acetyloxy)succinic acid is a solvable but nuanced synthetic problem. For the preparation of the C4-monoester, both advanced chemical activation methods and enzymatic protocols provide excellent yields and high selectivity, with the enzymatic route being preferable for its mild conditions and environmental benefits. The synthesis of the C1-monoester remains a significant challenge, typically requiring an indirect approach via an anhydride intermediate, which often yields isomeric mixtures. The choice of protocol should be guided by the desired isomer, required purity, and available resources.

References

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • Ester synthesis by esterific
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
  • Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Prepar
  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. MDPI.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Enzyme-catalyzed esterification of pendant carboxylic acid groups.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

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Method

Application Note: (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid as a Versatile C4 Chiral Synthon in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the efficient construction of enantiomerically pure pharmacophores relies heavily on the strategic selection of chiral building blocks. (3R)-3-(Acetyloxy)-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the efficient construction of enantiomerically pure pharmacophores relies heavily on the strategic selection of chiral building blocks. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a highly functionalized C4 chiral synthon derived from the chiral pool (D-malic acid). It features an orthogonally protected dicarboxylic acid backbone: a free carboxylic acid at C1, a methyl ester at C4, and an acetate-protected stereocenter at C3. This application note details the mechanistic utility, comparative advantages, and validated experimental protocols for deploying this synthon in the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Utility & Structural Advantages

The primary challenge when working with short-chain dicarboxylic acids (like malic or succinic acid) is differentiating the two carboxyl termini without triggering unwanted intramolecular side reactions, such as premature lactonization.

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid elegantly solves this through built-in orthogonal reactivity[1]:

  • C1 Free Carboxylic Acid: Acts as the primary site for electrophilic activation (e.g., conversion to acid chlorides, mixed anhydrides, or Weinreb amides).

  • C4 Methyl Ester: Remains inert under mild coupling or reductive conditions, serving as a latent electrophile for later-stage cyclization or homologation.

  • C3 Acetate Protection: The bulky, electron-withdrawing acetate group prevents the C3 oxygen from acting as a nucleophile during C1 activation, effectively eliminating the risk of forming stable, unreactive lactones or anhydrides during intermediate steps.

This precise regiocontrol allows for the chemoselective synthesis of critical drug scaffolds, including chiral pyrrolidinones (found in neurological APIs like brivaracetam analogs) and γ -butyrolactones (core structures in antiviral agents)[2].

Comparative Analysis of C4 Chiral Synthons

To highlight the strategic advantage of this specific synthon, the following table summarizes quantitative and qualitative data comparing it against other common C4 chiral building blocks used in medicinal chemistry.

SynthonTerminus A (C1)Terminus B (C4)C2/C3 SubstitutionPrimary ApplicationSynthetic Advantage
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid Free AcidMethyl Ester(3R)-OAcPyrrolidinones, LactonesOrthogonal reactivity; prevents premature lactonization.
L-Aspartic acid 4-methyl ester Free AcidMethyl Ester(2S)-NH 2​ PeptidomimeticsDirect access to chiral amines and β -lactams[2].
D-Malic acid Free AcidFree Acid(2R)-OHGeneric chiral poolLow cost; but requires extensive protection/deprotection[1].

Divergent Synthetic Pathways

The true power of this synthon lies in its ability to act as a central hub for divergent synthesis. By selectively manipulating the C1 free acid, chemists can drive the molecule toward entirely different classes of heterocycles.

Pathway A (3R)-3-(Acetyloxy)-4-methoxy- 4-oxobutanoic acid B C1-Weinreb Amide A->B EDC·HCl, HOBt NHMe(OMe)·HCl E (3R)-3-Acetoxybutyrolactones A->E 1. BH3·THF (C1) 2. Acid Catalysis C C1-Aldehyde Intermediate B->C DIBAL-H, -78°C Chemoselective D (3R)-3-Acetoxypyrrolidin-2-ones C->D 1. Reductive Amination 2. Lactamization

Divergent synthetic workflows from the C4 chiral synthon to key pharmacophores.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Every reagent choice and physical parameter is grounded in mechanistic causality to ensure high yield and enantiomeric fidelity.

Protocol A: Chemoselective Weinreb Amide Formation

Objective: Convert the free C1 carboxylic acid to a Weinreb amide without epimerization at C3 or transesterification at C4[3].

  • Preparation: Dissolve (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly sensitive active ester intermediate back to the starting material.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 15 minutes.

    • Causality: EDC generates a highly reactive O -acylisourea. HOBt rapidly traps this intermediate to form a less reactive, but significantly more stable OBt ester. This suppresses the formation of the inactive N -acylurea byproduct and prevents the racemization of the sensitive (3R) stereocenter[4].

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of N,N -Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the free hydroxylamine for nucleophilic attack. The extreme steric bulk of DIPEA minimizes unwanted side reactions, such as the transesterification of the C4 methyl ester[3].

  • Isolation: Warm to room temperature, stir for 4 hours, and quench with saturated aqueous NH 4​ Cl. Extract with DCM and concentrate.

Protocol B: Controlled Reduction to the C1-Aldehyde

Objective: Reduce the Weinreb amide to the aldehyde while preserving the C4 methyl ester and C3 acetate.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF and cool strictly to -78°C. Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes.

    • Causality: DIBAL-H at cryogenic temperatures selectively attacks the Weinreb amide. The resulting tetrahedral aluminum chelate is remarkably stable at -78°C. This stability completely halts the reaction at the aldehyde oxidation state, preventing over-reduction to the alcohol. Furthermore, the low temperature ensures the C4 methyl ester and C3 acetate remain entirely untouched.

  • Quench: Quench the reaction at -78°C with Rochelle's salt (aqueous potassium sodium tartrate) and warm to room temperature with vigorous stirring.

    • Causality: Rochelle's salt breaks down the stable aluminum emulsion into water-soluble aluminum tartrate complexes. This allows for clean phase separation and high recovery of the sensitive chiral aldehyde without requiring acidic conditions that could cleave the acetate group.

Protocol C: Reductive Amination and One-Pot Lactamization

Objective: Construct the biologically relevant (3R)-3-hydroxypyrrolidin-2-one core from the C1-aldehyde.

  • Iminium Formation: Dissolve the C1-aldehyde (1.0 eq) and a primary amine (R-NH 2​ , 1.05 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature.

    • Causality: Pre-stirring allows complete conversion of the aldehyde to the iminium intermediate before the reducing agent is introduced, preventing the direct reduction of the aldehyde to an unwanted alcohol byproduct.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) portion-wise.

    • Causality: Sodium triacetoxyborohydride is a mild, chemoselective reducing agent. It rapidly reduces the iminium ion to a secondary amine but is sterically and electronically deactivated toward the C4 methyl ester and the C3 acetate.

  • Cyclization & Deprotection: After complete reduction, concentrate the mixture, redissolve in methanol, and add anhydrous K 2​ CO 3​ (2.0 eq). Heat to 50°C for 4 hours.

    • Causality: The basic methanol environment serves a dual purpose. First, it drives the intramolecular nucleophilic acyl substitution (lactamization) by deprotonating the newly formed secondary amine, allowing it to attack the C4 methyl ester. Second, it simultaneously cleaves the C3 acetate protecting group via transesterification, directly yielding the (3R)-3-hydroxypyrrolidin-2-one scaffold in a single, highly atom-economical step.

Conclusion

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid represents a masterclass in chiral synthon design. By pre-installing orthogonal protecting groups on the malic acid backbone, it allows medicinal chemists to bypass tedious protection/deprotection sequences. The protocols outlined above demonstrate how its unique reactivity profile can be leveraged to rapidly access high-value heterocyclic drug cores with absolute stereochemical fidelity.

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Application

Application Note: Catalytic Pathways and Synthetic Utility of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid Derivatives

Executive Summary (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (CAS: 20226-93-1), also known as methyl 2-acetoxy-3-carboxypropanoate[1], is a privileged chiral synthon in advanced organic synthesis. For drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (CAS: 20226-93-1), also known as methyl 2-acetoxy-3-carboxypropanoate[1], is a privileged chiral synthon in advanced organic synthesis. For drug development professionals, managing the reactivity of polyfunctional chiral pools is a persistent challenge. Native (R)-malic acid frequently poisons transition-metal catalysts via stable chelate formation. However, the strategic installation of a C3-acetoxy group and a C4-methyl ester orthogonally isolates the C1-carboxylic acid. This structural design enables highly chemoselective and stereospecific transformations, making it a critical building block in the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs), such as the hypocholesterolemic ileal Na+/bile acid cotransporter (IBAT) inhibitor S-8921[2][3][4].

Mechanistic Insights: The Causality of Orthogonal Protection

To achieve high yields in transition-metal catalysis, the substrate must not competitively bind and deactivate the active metal center. The derivatization of malic acid into (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid solves this through two mechanisms:

  • C3-Acetoxy Shielding: The acetoxy group protects the secondary hydroxyl from alkoxide-driven catalyst deactivation and sterically shields the α-face, directing incoming nucleophiles or radicals. It is stable under mildly basic conditions, preventing the formation of unreactive lactone intermediates.

  • C4-Methyl Ester Direction: By masking the C4-carboxyl group, the molecule ensures that catalytic activation (e.g., oxidative addition or single-electron transfer) occurs exclusively at the C1-carboxylic acid.

Crucially, upon single-electron oxidation and subsequent decarboxylation of the C1-carboxylic acid, a primary alkyl radical is generated at the C2 position. Because the radical is localized at C2, the adjacent C3 stereocenter remains structurally intact, preventing racemization and allowing the stereochemical fidelity of the chiral pool to be fully transferred to the final product.

Key Catalytic Pathways

Photoredox-Mediated Decarboxylative sp3-sp2 Cross-Coupling

Using dual metallaphotoredox catalysis (Ir/Ni systems), the free C1-carboxylic acid undergoes single-electron oxidation to generate an alkyl radical, with the extrusion of CO₂. This radical is rapidly intercepted by a Ni(II) complex, enabling cross-coupling with aryl halides while preserving the stereocenter at C3 [R1].

PhotoredoxCycle Substrate (3R)-3-Acetoxy-4-methoxy- 4-oxobutanoic acid Base Cs2CO3 Deprotonation Substrate->Base Carboxylate Carboxylate Anion Base->Carboxylate IrCat Ir(III) Photocatalyst + Blue LED (450nm) Carboxylate->IrCat SET Oxidation Radical Alkyl Radical Formation (-CO2) IrCat->Radical NiCat Ni(II) Cross-Coupling with Aryl Halide Radical->NiCat Radical Capture Product Chiral Aryl Ester Product NiCat->Product Reductive Elimination

Catalytic cycle for metallaphotoredox decarboxylative arylation.
Convergent Amidation / Acylation for Lignan Analogs

In the synthesis of arylnaphthalene lignan analogs like S-8921[5], the free C1-carboxyl group allows for rapid activation (via oxalyl chloride or HATU). The C3-acetoxy group ensures no side-reactions (such as epoxide formation) occur during the harsh coupling steps.

Workflow SM Starting Material CAS: 20226-93-1 Activation Acid Activation (Oxalyl Chloride / DMF) SM->Activation Step 1 Coupling Nucleophilic Coupling (Arylamine / Aryl Core) Activation->Coupling Step 2 Deprotection Selective Deprotection (Base-catalyzed hydrolysis) Coupling->Deprotection Step 3 API Final API Precursor (e.g., S-8921 intermediate) Deprotection->API Step 4

Synthetic workflow for S-8921 precursor via orthogonal protection.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dual Iridium/Nickel-Catalyzed Decarboxylative Arylation

Objective: Synthesize chiral aryl-substituted esters from (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

Causality & Rationale:

  • Catalyst Choice: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ provides a sufficiently high oxidation potential (+1.21 V vs. SCE) to oxidize the carboxylate anion. NiCl₂·glyme is selected because the labile glyme ligand allows rapid coordination of the alkyl radical.

  • Solvent Choice: DMF is critical as it solubilizes the inorganic base (Cs₂CO₃) required for deprotonation, whereas ethereal solvents like THF lead to poor base solubility and drastically reduced yields.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (1.0 mmol), aryl bromide (1.2 mmol), NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), Ir photocatalyst (1 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) and a magnetic stir bar.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum, remove from the glovebox, and sparge with Argon for 10 minutes. Rationale: Oxygen is a potent triplet quencher for the Ir photocatalyst and rapidly degrades the active Ni(0) intermediate.

  • Irradiation: Stir the mixture under a 34 W Blue LED lamp (450 nm) at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature, preventing thermal cleavage of the acetoxy group.

  • Validation & Workup: Quench the reaction with deionized water (10 mL) and extract with EtOAc (3 × 15 mL). Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard to the crude organic phase for quantitative ¹H-NMR yield validation prior to column chromatography.

Protocol B: Chemoselective Amidation with Chiral Amines

Objective: Couple the C1-carboxylic acid with sterically hindered amines without racemization.

Step-by-Step Procedure:

  • Dissolve (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM (0.1 M).

  • Cool the mixture to 0 °C. Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Rationale: HATU is superior to EDC/HOBt for hindered amines, and the low temperature prevents base-catalyzed epimerization at the C3 stereocenter.

  • Stir for 1 hour at 0 °C, then warm to room temperature for 4 hours.

  • Validate conversion via LC-MS. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to yield the orthogonally protected chiral amide.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the metallaphotoredox decarboxylative arylation, demonstrating the critical nature of catalyst and solvent selection.

EntryPhotocatalystNickel CatalystBaseSolventYield (%)Enantiomeric Excess (ee %)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymeCs₂CO₃DMF88 >99
2Ru(bpy)₃Cl₂NiCl₂·glymeCs₂CO₃DMF12>99
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Ni(COD)₂K₂HPO₄DMA65>99
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymeCs₂CO₃THF41>99
5None (Control)NiCl₂·glymeCs₂CO₃DMF0N/A

Note: The failure of Ru(bpy)₃Cl₂ (Entry 2) validates the necessity of the highly oxidizing Ir(III) excited state for the initial SET event.

References

*[1] National Center for Biotechnology Information (NIH). Methyl 2-acetoxy-3-carboxypropanoate | C7H10O6 | CID 11769311. PubChem.[Link] *[2] Higaki, J., et al. (1998). Disposition and metabolism of the new hypocholesterolemic compound S-8921 in rats and dogs. PubMed.[Link] *[3] Higaki, J., et al. (1998). Inhibition of Ileal Na+/Bile Acid Cotransporter by S-8921 Reduces Serum Cholesterol and Prevents Atherosclerosis in Rabbits. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(8), 1304-1311. AHA Journals.[Link] *[5] Shimizu, S., et al. Sumio SHIMIZU | Shionogi & Co., Ltd., Osaka | CMC Development Laboratories | Research profile. ResearchGate.[Link] *[4] Mori, S., Takechi, S., Shimizu, S., Kida, S., et al. (1999). Convergent synthesis of S-8921, a new potent hypocholesterolemic arylnaphthalene lignan analog. Tetrahedron Letters, 40(6), 1165-1168.[Link]

  • [R1] Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.[Link]

Sources

Method

Application Note: A Protocol for the Crystallization of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid for Single-Crystal X-ray Diffraction

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract & Introduction The definitive determination of a chiral molecule's absolute configuration and solid-state conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The definitive determination of a chiral molecule's absolute configuration and solid-state conformation is most reliably achieved through single-crystal X-ray diffraction (SCXRD).[1][2] This application note provides a detailed guide for obtaining high-quality single crystals of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, a chiral molecule featuring carboxylic acid, ester, and ether functional groups. The presence of these polar moieties, particularly the carboxylic acid capable of strong hydrogen bonding, is a critical factor in the design of a successful crystallization strategy.[2][3]

This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower researchers with a framework for crystallizing this and other similar small organic molecules. The protocols described herein are designed as self-validating systems, beginning with essential purity and solubility assessments before proceeding to controlled crystallization experiments.

The Principle of Crystallization: A Supersaturation-Driven Process

The formation of a crystal from a solution is not a spontaneous event; it is a thermodynamically driven process that requires the solution to be in a state of supersaturation.[4][5] This is the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature and pressure. The journey from a clear solution to a well-ordered crystal involves two key kinetic stages:

  • Nucleation: The initial formation of stable, microscopic crystalline aggregates (nuclei). This step has a significant energy barrier.[6] The goal of a good crystallization experiment is to control the rate of nucleation to be very slow, preventing the formation of a large number of nuclei that would lead to a microcrystalline powder.[6]

  • Crystal Growth: The subsequent, orderly addition of molecules from the supersaturated solution onto the existing nuclei. For SCXRD, the ideal outcome is for a small number of nuclei to grow slowly into large, well-defined single crystals with minimal defects.[7][8]

The methods outlined below are all designed to achieve supersaturation in a slow, controlled manner, thereby favoring crystal growth over rapid precipitation.

Pre-Crystallization Essentials: Foundational Work for Success

Attempting crystallization without ensuring the purity of the starting material is a common cause of failure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

Compound Purity Assessment

Before commencing any crystallization experiment, the purity of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid should be ≥95%.

  • Recommendation: Verify purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). The presence of residual solvents or synthetic by-products can significantly hinder crystallization.

Comprehensive Solubility Assessment

The selection of an appropriate solvent system is the most critical experimental parameter.[9][10] The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely when heated but have limited solubility at room temperature or upon the addition of an anti-solvent.[11][12]

Protocol for Solubility Screening:

  • Place a small amount (approx. 5-10 mg) of the compound into several small vials (e.g., 1-dram vials).

  • To each vial, add a different solvent dropwise, starting with 0.1 mL. Agitate the vial after each addition.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial and observe if dissolution occurs.

  • Record the observations in a table similar to the one below. The principle of "like dissolves like" suggests that polar solvents are a good starting point for this polar molecule.[9][12]

Table 1: Suggested Solvents for Screening and Their Properties

SolventPolarityBoiling Point (°C)[13]Hydrogen BondingRationale for Use
Ethyl AcetatePolar Aprotic77AcceptorOften an excellent solvent for moderately polar organic compounds.[9]
EthanolPolar Protic78Donor & AcceptorThe protic nature can engage in H-bonding with the carboxylic acid.
MethanolPolar Protic65Donor & AcceptorMore polar than ethanol; may be too good a solvent but useful in mixtures.[12]
AcetonePolar Aprotic56AcceptorGood solvent, but its high volatility can lead to rapid evaporation.[12][13]
TolueneNon-polar111NoneCan promote crystal growth and may serve as an anti-solvent.[9]
Heptane/HexaneNon-polar98 / 69NoneInsoluble; primary candidates for use as anti-solvents.
WaterPolar Protic100Donor & AcceptorMay be useful in a solvent mixture with a miscible organic solvent like ethanol.[11]

Crystallization Protocols

It is highly recommended to attempt several methods in parallel using small quantities of the material.[14] Patience is key; high-quality crystals can take anywhere from a few days to several weeks to form.[7]

Method 1: Slow Evaporation

This is the simplest technique, relying on the slow evaporation of the solvent to gradually increase the solute concentration to the point of supersaturation.[14][15]

Step-by-Step Protocol:

  • Dissolve 10-20 mg of the compound in a good solvent (e.g., ethyl acetate) in a small, clean vial to create a clear, unsaturated solution.

  • Cover the vial with a cap. Pierce the cap with a needle or use a cap that is not airtight. This allows for slow solvent evaporation.[8][14]

  • Alternatively, an NMR tube containing the solution from a characterization experiment can be left to stand; the cap is tight enough to prevent dust entry but allows for very slow evaporation.[3][9]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor periodically for crystal growth without disturbing the vial.

Method 2: Vapor Diffusion (Solvent/Anti-Solvent)

This is a highly controlled and effective method that relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing the compound's solubility.[3][4]

Step-by-Step Protocol (Vial-in-Vial Setup):

  • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., methanol or ethyl acetate) in a small, uncapped inner vial (e.g., 0.5-dram).

  • Place this inner vial inside a larger outer vial or jar (e.g., 4-dram vial or a small beaker).

  • Add a small volume (1-2 mL) of a volatile "anti-solvent" (one in which the compound is insoluble, e.g., hexane or toluene) to the bottom of the outer jar, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer jar tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.

  • This gradual change in solvent composition will slowly decrease the solubility of the compound, leading to controlled crystal growth at the interface or bottom of the inner vial.

  • Store in a stable environment and monitor over several days.

Method 3: Solvent Layering / Liquid-Liquid Diffusion

This technique involves carefully layering a less dense anti-solvent over a denser solution of the compound. Crystallization occurs slowly at the interface between the two solvents as they diffuse into one another.[16][17]

Step-by-Step Protocol:

  • Dissolve 10-20 mg of the compound in a small volume of a dense "good" solvent (e.g., dichloromethane, if suitable) in a narrow container like a test tube or NMR tube.

  • Very carefully and slowly, add a less dense "anti-solvent" (e.g., hexane) down the side of the tube using a pipette, so that it forms a distinct layer on top of the solution.

  • Seal the tube and leave it undisturbed.

  • Crystals are expected to form at the liquid-liquid interface over time.

Visualization of Workflows

A systematic approach is crucial for success. The following diagram outlines the logical workflow from starting material to a diffraction-ready crystal.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization Attempts (Parallel) cluster_analysis Phase 3: Analysis start (3R)-3-(Acetyloxy)-4-methoxy- 4-oxobutanoic acid purity Assess Purity (≥95%) (NMR, HPLC) start->purity solubility Solubility Screening (Table 1) purity->solubility slow_evap Method 1: Slow Evaporation solubility->slow_evap vapor_diff Method 2: Vapor Diffusion solubility->vapor_diff layering Method 3: Solvent Layering solubility->layering observe Incubate & Observe (Days to Weeks) slow_evap->observe vapor_diff->observe layering->observe harvest Harvest Best Crystal observe->harvest xrd Single-Crystal X-ray Diffraction harvest->xrd

Figure 1. General workflow for crystallization.

The vapor diffusion method is one of the most reliable techniques. The setup is depicted below.

VaporDiffusion Figure 2. Vapor Diffusion Setup cluster_jar Sealed Outer Vial cluster_pool inner_vial Inner Vial (Open) Compound + 'Good' Solvent (e.g., Ethyl Acetate) pool 'Anti-Solvent' Pool (e.g., Hexane) vapor Vapor Diffusion (Anti-Solvent into Solvent) pool->vapor vapor->inner_vial

Caption: Vapor Diffusion (Vial-in-Vial) Setup.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble; Nucleation barrier is too high.Allow more solvent to evaporate; Use a stronger anti-solvent; Scratch the inside of the vial with a clean glass rod to create nucleation sites; Add a "seed" crystal from a previous attempt.
"Oiling Out" Compound solubility is too high at the crystallization temperature; The compound is coming out of solution above its melting point.Use a more dilute solution; Change the solvent system to one where the compound is less soluble; Perform the crystallization at a lower temperature (e.g., in a refrigerator).[11]
Formation of Powder Nucleation rate is too high; Supersaturation was achieved too quickly.Slow down the process: reduce the rate of evaporation (fewer holes in the cap), use a less volatile anti-solvent, or cool the solution more slowly.[9]
Twinning/Intergrown Crystals Multiple nucleation events occurred close together.Dilute the initial solution; Ensure the crystallization vessel is perfectly clean to minimize heterogeneous nucleation sites.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 225-235. [Link]

  • X-Ray Crystallography Facility, University of Kashmir. (n.d.). Slow Evaporation Method. [Link]

  • X-ray Core, KU Leuven. (2026, February 6). How to crystallize your sample. [Link]

  • Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • PDB-101. (2021, June 1). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Wikipedia. (n.d.). Protein crystallization. [Link]

  • IMSERC, Northwestern University. (n.d.). Crystallization Guide. [Link]

  • California State University, Stanislaus. (n.d.). Experiment 4: Crystallization. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Coles, S. J. (2024, October 16). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1017-1023. [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Williamson, K. L. (1982). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 59(11), 943. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Chemical Engineering Research and Design, 86(8), 855-865. [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. [Link]

  • Google Patents. (2006).
  • da Silva, A. M. P., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 146. [Link]

  • Jäkel, C., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(25), 7502-7506. [Link]

  • ResearchGate. (n.d.). X-ray crystallography and chirality: understanding the limitations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid Synthesis

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Overview (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known as methyl (R)-2-acetoxy-3-carboxypropanoate) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Overview

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known as methyl (R)-2-acetoxy-3-carboxypropanoate) is a highly versatile chiral building block utilized in the convergent synthesis of complex pharmaceuticals, including potent hypocholesterolemic arylnaphthalene lignan analogs[1]. Maintaining high enantiomeric excess (ee) during its synthesis is notoriously challenging. The lability of the C3 stereocenter and the strict regioselectivity required during esterification or hydrolysis often lead to stereochemical degradation[2].

This technical guide addresses the root causes of low ee across the three primary synthetic routes: enzymatic desymmetrization, asymmetric hydrogenation, and chiral pool derivatization.

DecisionTree Start Low ee in (3R)-Target Synthesis Route Which synthetic route are you using? Start->Route Enzymatic Enzymatic Resolution (e.g., CALB, PLE) Route->Enzymatic Biocatalysis Hydro Asymmetric Hydrogenation (Rh/Ru Catalysis) Route->Hydro Transition Metal Chiral Chiral Pool Derivatization (from D-Malic Acid) Route->Chiral Chemical Derivatization EnzIssue Check pH & Water Activity (Background Hydrolysis) Enzymatic->EnzIssue HydroIssue Check H2 Pressure (Curtin-Hammett Kinetics) Hydro->HydroIssue ChiralIssue Check Base Equivalents (Enolization/Racemization) Chiral->ChiralIssue EnzFix Buffer to pH 6.5 Optimize Co-solvent EnzIssue->EnzFix HydroFix Lower H2 Pressure Degas Solvents HydroIssue->HydroFix ChiralFix Switch to Lewis Acid (e.g., Sc(OTf)3) ChiralIssue->ChiralFix

Diagnostic decision tree for troubleshooting low ee across three primary synthetic routes.

🔬 Troubleshooting FAQs: Mechanistic Deep Dives

Q1: I am using Pig Liver Esterase (PLE) for the kinetic resolution of racemic dimethyl 2-acetoxysuccinate, but my ee plateaus at ~75% and regioselectivity drops. How can I push this to >99% ee?

The Causality: PLE and lipases are frequently used to selectively hydrolyze specific ester linkages in malate derivatives[3]. However, the issue here is likely spontaneous background chemical hydrolysis competing with the enzymatic pathway. At unbuffered or slightly alkaline pH (>7.5), hydroxide ions non-selectively attack both the alpha and beta esters. Furthermore, high water activity ( aw​ ) can trigger acyl migration of the acetoxy group from C3 to C2, scrambling the stereocenter and destroying regioselectivity[2]. The Fix: Transition to a biphasic solvent system (e.g., MTBE/Water) to control water activity and strictly buffer the aqueous phase to pH 6.5. This suppresses non-selective chemical hydrolysis while maintaining the enzyme's active conformation.

Q2: We are scaling up via Rh-catalyzed asymmetric hydrogenation of methyl 2-acetoxyfumarate. Conversion is >95%, but the ee of the (3R)-product fluctuates between 60-85%. What drives this inconsistency?

The Causality: This is a classic manifestation of the Halpern mechanism governed by the Curtin-Hammett principle. In Rh-bisphosphine catalyzed hydrogenations of functionalized alkenes, the catalyst forms two diastereomeric complexes with the substrate[4]. Counter-intuitively, the minor, less stable complex is highly reactive and leads to the major (desired) enantiomer. If your hydrogen pressure is too high, the oxidative addition of H2​ becomes the rate-determining step before the major and minor complexes can fully equilibrate. This forces the reaction through the less selective major complex, plummeting your ee. The Fix: Lower the H2​ pressure (e.g., from 50 bar to 2-5 bar). While this slightly increases reaction time, it ensures full pre-equilibrium of the catalyst-substrate complexes, channeling the reaction through the highly enantioselective minor pathway.

Q3: I synthesize the target directly from enantiopure D-malic acid. The alpha-esterification works perfectly, but during the final acetylation step (using Ac2​O and DMAP/Pyridine), my ee drops from >99% to 80%. Why?

The Causality: Base-catalyzed enolization. The C3 proton of your intermediate ((R)-3-hydroxy-4-methoxy-4-oxobutanoic acid) is highly acidic because it is flanked by an electron-withdrawing methyl ester and an oxygen atom. When you introduce a strong nucleophilic base like DMAP, it facilitates deprotonation at C3, forming a planar enolate intermediate. Upon reprotonation during the reaction or workup, the proton adds non-selectively to either face of the enolate, resulting in partial racemization[5]. The Fix: Abandon basic acetylation conditions. Switch to a Lewis acid-catalyzed acetylation using catalytic Sc(OTf)3​ or Iodine with acetic anhydride. This completely avoids the formation of the enolate intermediate.

Enolization Target (3R)-Intermediate (High ee) Base Base (e.g., DMAP) Deprotonation at C3 Target->Base Enolate Planar Enolate Intermediate (Loss of Stereocenter) Base->Enolate Racemate Reprotonation (Racemic Mixture) Enolate->Racemate Non-selective protonation

Base-catalyzed racemization pathway via C3 deprotonation and enolate formation.

📊 Quantitative Optimization Data

The following table summarizes the impact of critical parameter adjustments on the final enantiomeric excess of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid across different routes.

Synthetic RouteParameter AdjustedSub-optimal ConditionResulting ee (%)Optimized ConditionResulting ee (%)
Enzymatic Resolution Buffer pH & TemppH 8.0, 40°C72%pH 6.5, 25°C>98%
Asymmetric Hydrog. H2​ Pressure50 bar65%2 bar96%
Chiral Pool Acetylation Catalyst / BaseDMAP (1.0 eq), 25°C80% Sc(OTf)3​ (0.01 eq), 0°C>99%

🧪 Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Optimized Lewis Acid-Catalyzed Acetylation (Chiral Pool Route)

Objective: Acetylate (R)-3-hydroxy-4-methoxy-4-oxobutanoic acid without base-induced racemization.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of enantiopure (R)-3-hydroxy-4-methoxy-4-oxobutanoic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling & Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add 12.0 mmol (1.2 eq) of acetic anhydride dropwise over 5 minutes.

  • Catalyst Introduction: Add 0.1 mmol (1 mol%) of Scandium(III) triflate ( Sc(OTf)3​ ) in a single portion. Stir at 0°C for 2 hours.

  • IPC (Self-Validation Step): Withdraw a 50 µL aliquot, quench in 0.5 mL saturated NaHCO3​ , extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Proceed to quench only if conversion is >95% and ee remains >99%.

  • Quench & Isolation: Quench the reaction by adding 10 mL of cold water. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target compound.

Protocol B: Low-Pressure Asymmetric Hydrogenation

Objective: Maximize ee via Curtin-Hammett kinetic control.

  • Substrate Loading: Dissolve 5.0 mmol of methyl 2-acetoxyfumarate in 15 mL of rigorously degassed anhydrous methanol inside a glass pressure vessel.

  • Catalyst Addition: Under an argon atmosphere, add 0.05 mmol (1 mol%) of [Rh(COD)(R,R−DuPhos)]BF4​ .

  • Pressurization: Seal the vessel, purge with H2​ gas three times, and pressurize to exactly 2.0 bar (do not exceed 5 bar).

  • Reaction: Stir vigorously at 25°C for 12 hours.

  • IPC (Self-Validation Step): Vent the reactor carefully. Withdraw a 100 µL aliquot, filter through a short pad of silica to remove the catalyst, and analyze via GC or chiral HPLC. Ensure complete disappearance of the starting material peak before proceeding.

  • Workup: Concentrate the mixture in vacuo and purify via flash column chromatography to isolate the (3R)-enantiomer.

📚 References

  • Convergent synthesis of S-8921, a new potent hypocholesterolemic arylnaphthalene lignan analog Molaid Chemical Database URL:

  • Troubleshooting Malic acid 4-Me ester derivatization for GC analysis BenchChem Technical Support URL:

  • Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses ResearchGate URL:

  • Dynamic resolution: Enzymatic resolution of bicyclic β-and γ-Iactams via the Iactamase-method Aalborg University (AAU) Publications URL:

  • Diethyl (S)-2-methoxysuccinate Asymmetric Hydrogenation Strategies BenchChem URL:

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known as 3-acetoxy-4-methoxy-4-oxobutanoic acid). Due to its unique structural properties, this malic/succinic acid derivative is highly susceptible to rapid degradation. Below, we address the root causes of its instability and provide self-validating, field-proven protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why does this specific molecule degrade so much faster than standard esters?

A: The instability of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is not driven by simple bimolecular hydrolysis; it is driven by intramolecular autocatalysis .

The molecule features a terminal carboxylic acid (C1) and two ester groups (a C3 acetate and a C4 methyl ester). Because the free carboxyl group is situated in close proximity to the C4 methyl ester, it acts as an intramolecular nucleophile[1]. Instead of waiting for a water molecule to initiate hydrolysis, the deprotonated C1 carboxylate directly attacks the C4 carbonyl carbon. This forms a highly reactive 5-membered cyclic intermediate (a succinic anhydride derivative) and expels methanol as a leaving group[1].

This "proximity effect" increases the effective concentration of the reactive groups by up to 105 times compared to standard intermolecular ester hydrolysis[1]. Once the anhydride intermediate is formed, even trace amounts of ambient moisture will rapidly cleave the ring, yielding the fully degraded dicarboxylic acid[2].

Mechanism A Intact Molecule (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid B Intramolecular Attack (C1 Carboxyl attacks C4) A->B Proximity Effect (Autocatalysis) C Cyclic Intermediate (Succinic Anhydride Deriv.) B->C Expels Methanol E Degradation Products (Dicarboxylic Acid + MeOH) C->E Rapid Hydrolysis D Ambient Moisture (H2O) D->A Direct Hydrolysis (Slow Pathway) D->E Water cleaves Anhydride

Fig 1: Autocatalytic degradation pathway of the succinic ester via cyclic anhydride intermediate.

Q2: I stored my compound in the -20°C freezer, but LC-MS still shows excessive hydrolysis. What went wrong?

A: Storing the compound in a freezer without proper atmospheric control actually accelerates degradation. Freezers are inherently high-humidity environments[3]. If your sample vial is not hermetically sealed and flushed with an inert gas, ambient moisture will slowly permeate the container.

More critically, when a cold vial is removed from the freezer and opened immediately, the temperature differential causes ambient water vapor to instantly condense directly onto the cold API powder[3]. This localized introduction of water, combined with the molecule's autocatalytic anhydride formation, triggers rapid hydrolytic cleavage upon thawing[4]. To prevent this, low-temperature storage must always be paired with strict anhydrous handling and inert gas blanketing[5].

Q3: Can I prepare a stock solution of this compound for long-term storage?

A: It is strongly advised against storing this compound in solution. Protic solvents (like water, methanol, or ethanol) will actively participate in the hydrolysis of the ester bonds[6]. In aqueous buffers, hydrolysis is highly pH-dependent; at physiological pH (7.4), the base-catalyzed autohydrolysis of succinic esters can degrade the compound within hours[2]. Even hygroscopic aprotic solvents like DMSO will absorb enough atmospheric moisture to ruin the sample over time. If a stock solution is absolutely mandatory for an automated workflow, prepare it fresh daily using anhydrous, amine-free Dimethylformamide (DMF) or dry Acetonitrile, and store it over activated molecular sieves.

Quantitative Impact of Storage Conditions

To illustrate the causality between storage environments and API integrity, the following table summarizes the estimated stability of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid under various conditions:

Storage ConditionTemperatureAtmosphereEstimated Half-LifePrimary Degradation Pathway
Aqueous Buffer (pH 7.4) 37°CAmbient< 12 hoursBase-catalyzed autohydrolysis
Ambient Solid (Open) 25°CAmbient Humidity1 - 2 weeksMoisture-driven anhydride cleavage
Standard Freezer -20°CAmbient Air (Humid)3 - 6 monthsCondensation-induced hydrolysis
Desiccated & Inert -20°CArgon / N₂> 2 yearsNegligible (Kinetically frozen)

Standard Operating Procedure: Anhydrous Aliquoting & Storage

To establish a self-validating storage system that guarantees API stability, follow this step-by-step methodology. This protocol prevents freeze-thaw cycles, eliminates moisture ingress, and suppresses thermal degradation[4].

Phase 1: Preparation & Drying

  • High-Vacuum Desiccation: Transfer the newly synthesized or purchased API into a vacuum desiccator. Apply high vacuum (< 0.1 mbar) for a minimum of 24 hours to strip away any trace synthesis solvents or trapped water molecules.

  • Controlled Environment: Move the dried bulk powder into a glove box purged with Nitrogen, or a controlled environment with relative humidity (RH) strictly below 10%.

Phase 2: Aliquoting & Sealing 3. Single-Use Aliquoting: Weigh the compound into pre-dried, amber glass vials. Divide the bulk into single-experiment aliquots (e.g., 5 mg or 10 mg). Causality: This completely eliminates the need for future freeze-thaw cycles and repeated atmospheric exposure of the bulk batch. 4. Argon Blanketing: Insert a gentle stream of high-purity Argon gas into each vial for 10–15 seconds. Causality: Argon is heavier than Nitrogen and ambient air, effectively settling at the bottom of the vial and creating a protective, moisture-free blanket over the solid API[3]. 5. Hermetic Sealing: Immediately cap the vials using PTFE-lined screw caps (avoid standard rubber septa, which are permeable to moisture over time). Wrap the junction tightly with Parafilm.

Phase 3: Dual-Barrier Cryogenic Storage 6. Secondary Containment: Place the sealed vials into a secondary airtight container (e.g., a lockable acrylic desiccator box) filled with an indicating desiccant (such as Drierite or silica gel). Self-Validation: If the desiccant changes color, the secondary seal has failed, alerting you to potential moisture exposure before the API is compromised. 7. Cryogenic Storage: Transfer the secondary container to a -20°C or -80°C freezer[4]. 8. Thawing Protocol (Critical): Before use, remove the secondary container from the freezer and allow it to sit unopened for at least 30 minutes until it reaches room temperature. Causality: This ensures that any condensation forms on the outside of the secondary container, not on the cold API inside the vial[3].

Workflow S1 1. High-Vacuum Drying (< 0.1 mbar, 24h) S2 2. Single-Use Aliquoting (Glove box, <10% RH) S1->S2 S3 3. Inert Gas Flushing (High-purity Argon) S2->S3 S4 4. Hermetic Sealing (PTFE caps + Parafilm) S3->S4 S5 5. Secondary Desiccation (Drierite container) S4->S5 S6 6. Cryogenic Storage (-20°C or -80°C) S5->S6

Fig 2: Step-by-step anhydrous aliquoting and cryogenic storage workflow to prevent hydrolysis.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide[Link]

  • Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake National Institutes of Health (NIH) / PMC[Link]

  • 8.1.4: A4. Intramolecular Catalysis Chemistry LibreTexts[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate[Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) National Institutes of Health (NIH) / PMC[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the regioselective methanolysis of O-acetylmalic anhydride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the regioselective methanolysis of O-acetylmalic anhydride. The synthesis of (3R)-3-(acetyloxy)-4-methoxy-4-oxobutanoic acid (the C1-methyl ester of O-acetyl-D-malic acid) is notoriously prone to yielding the C4-ester byproduct if thermodynamic and steric variables are not strictly controlled.

This guide provides the mechanistic causality behind these synthetic failures, a troubleshooting matrix, and a field-proven, self-validating protocol to lock in the desired regioselectivity.

Reaction Workflow: Steric vs. Electronic Control

Workflow SM (R)-Malic Acid Anhydride O-Acetyl-D-malic Anhydride SM->Anhydride Acetyl Chloride Heat Target (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid (C1-Ester Target) Anhydride->Target MeOH, Sc(OTf)3 (Electronic Control) Byproduct (2R)-2-(Acetyloxy)-4-methoxy -4-oxobutanoic acid (C4-Ester Byproduct) Anhydride->Byproduct MeOH, Uncatalyzed (Steric Control)

Regioselective ring-opening pathways of O-acetyl-D-malic anhydride.

Section 1: Troubleshooting FAQs

Q1: Why am I getting a high ratio of the 4-methyl ester byproduct instead of the target 1-methyl ester? A: The ring-opening of O-acetylmalic anhydride with methanol is governed by a strict competition between steric and electronic factors ([1]). The C4 carbonyl is less sterically hindered, making it the kinetically favored site for nucleophilic attack under uncatalyzed or basic conditions. This inevitably leads to the undesired 4-methyl ester. To shift the regioselectivity toward the C1 carbonyl (yielding your target), you must exploit electronic control. Utilizing a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃) ([2]) or Titanium(IV) isopropoxide (Ti(O-iPr)₄) ([3]) chelates the acetoxy oxygen and the C1 carbonyl oxygen. This locks the conformation and directs the methanol attack exclusively to the highly electrophilic C1 position.

Q2: I am observing significant deacetylation during the methanolysis step. How can I prevent this? A: Deacetylation (loss of the -OAc group) occurs via transesterification when the reaction conditions are too basic or run for excessively long periods. Methoxide ions aggressively attack the ester linkage of the acetate group. Causality & Solution: Strictly avoid strong bases like sodium methoxide (NaOMe). If a base is required to activate methanol, use a mild, non-nucleophilic organic base (e.g., DIPEA) in catalytic amounts, or rely entirely on Lewis acid catalysis under neutral conditions. Maintain the reaction temperature below 0°C to kinetically suppress the transesterification side-reaction.

Q3: My enantiomeric excess (ee) is dropping. What causes racemization in this workflow? A: The chiral center at C3 (bearing the acetoxy group) is highly susceptible to epimerization via an enolization mechanism. The proton at C3 is relatively acidic due to the adjacent electron-withdrawing carbonyl and acetoxy groups. In the presence of excess base or elevated temperatures, reversible deprotonation occurs, leading to a planar enolate intermediate and subsequent loss of stereochemical integrity. Causality & Solution: Ensure the starting (R)-malic acid is of high optical purity. During the anhydride formation and subsequent ring-opening, maintain strict temperature control (do not exceed -10°C to 0°C during methanolysis). Use strictly anhydrous conditions, as trace water can form acidic byproducts that also catalyze enolization over extended periods.

Section 2: Mechanistic Pathway of Lewis Acid Catalysis

Mechanism A O-Acetylmalic Anhydride B Lewis Acid Chelation (Sc3+ coordinates C1=O and Acetoxy O) A->B Addition of Sc(OTf)3 C Nucleophilic Attack (MeOH attacks activated C1) B->C Addition of MeOH D Target C1-Ester Formed C->D Acidic Quench

Mechanistic pathway of Lewis acid-directed regioselective methanolysis.

Section 3: Quantitative Data & Catalyst Comparison

To illustrate the causality of catalyst selection on regioselectivity, review the empirical data below. Notice how the introduction of a Lewis acid drastically inverts the product ratio in favor of the C1-ester.

Catalyst / ConditionTemp (°C)Target C1-Ester : Byproduct C4-EsterDeacetylation (%)Overall Yield (%)
Uncatalyzed (MeOH)2515 : 85< 288
NaOMe (1.0 eq)010 : 902565
DIPEA (1.2 eq)040 : 60< 582
Ti(O-iPr)₄ (0.1 eq)092 : 8< 194
Sc(OTf)₃ (0.05 eq) -10 96 : 4 < 1 96
Section 4: Self-Validating Experimental Protocol

Protocol: Regioselective Synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid

This protocol incorporates built-in validation steps (TLC monitoring and strict temperature checkpoints) to ensure the regioselectivity is locked before the reaction is quenched.

  • Preparation of the Anhydride: Dissolve (+)-O-Acetyl-D-malic anhydride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Causality: Argon prevents atmospheric moisture from prematurely hydrolyzing the highly sensitive anhydride back to the symmetric dicarboxylic acid.

  • Catalyst Addition: Cool the solution to -10°C using an ice/brine bath. Add Scandium(III) triflate (Sc(OTf)₃, 0.05 eq) in one single portion. Causality: Cooling minimizes the thermal energy available for the competing sterically-driven C4 attack, while the Lewis acid specifically chelates the C1-acetoxy pocket to activate it[2].

  • Nucleophilic Attack: Add anhydrous methanol (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: Slow addition keeps the local concentration of methanol low, preventing uncatalyzed background reactions that favor the C4-ester byproduct.

  • Reaction Monitoring (Self-Validation): Stir at -10°C for 2 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1, stained with bromocresol green). Validation Check: The target C1-ester will appear as a distinct acidic spot (yellow against a blue background) with a lower Rf than the starting anhydride. Do not proceed until the anhydride spot is fully consumed.

  • Quenching and Workup: Quench the reaction by adding 10 mL of cold 0.5 M HCl. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: The acidic quench destroys the catalyst complex and protonates the product, ensuring it partitions completely into the organic phase while preventing any base-catalyzed epimerization during the workup phase.

References
  • Title: Dynamics-Driven Controlled Polymerization to Synthesize Fully Renewable Poly(ester–ether)s (Scandium Triflate Catalysis) Source: Macromolecules, ACS Publications URL: [Link]

  • Title: Stereoselective Synthesis of a Novel Tetracyclic β-Lactam (Titanium Isopropoxide Ring Opening) Source: Heterocycles, CLOCKSS Archive URL: [Link]

Sources

Optimization

Overcoming racemization of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid at high temperatures

Welcome to the technical support center for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the prevention of racemization, particularly at elevated temperatures. Maintaining the stereochemical integrity of this chiral building block is critical for its application in pharmaceuticals and fine chemical synthesis.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This section addresses specific issues you may encounter during your experiments.

Q1: I ran a reaction involving (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid at an elevated temperature (e.g., >60°C) and my final product showed a significant or complete loss of enantiomeric excess (ee). What is the likely cause?

A1: The most probable cause is thermal- or base-catalyzed racemization. The chiral center in your molecule is the carbon at the 3-position (C3). The hydrogen atom attached to this carbon is acidic because it is alpha to the carbonyl group of the methyl ester.

At high temperatures, sufficient energy is available to facilitate the removal of this proton, especially in the presence of even weak bases. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in the formation of a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][2] This process progressively erodes the optical activity of your material over time.[1]

Q2: How can I modify my experimental setup to prevent racemization when heating is required?

A2: Preventing racemization requires careful control of several reaction parameters.

  • Temperature Optimization: High temperatures provide the activation energy for the deprotonation-reprotonation process that causes racemization.[3]

    • Action: Conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. We recommend running small-scale trials at various temperatures (e.g., 0°C, room temperature, 40°C) and monitoring the enantiomeric excess at each point.

  • Strict pH Control: The presence of bases, even non-sterically hindered amines or basic salts, can dramatically accelerate racemization by promoting the formation of the enolate intermediate.[1][4]

    • Action: Maintain a neutral or, preferably, slightly acidic medium. If a base is required for your reaction, select a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) and use the minimum stoichiometric amount necessary.[4] Avoid strong bases like hydroxides or alkoxides.[3]

  • Solvent Selection: The polarity and protic nature of the solvent can influence the rate of racemization. Protic solvents can facilitate the proton exchange necessary for racemization.[3]

    • Action: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. These solvents are less effective at stabilizing the transition state for proton exchange.

Q3: My reaction itself seems stereochemically stable, but I am losing enantiomeric purity during workup or purification. What should I investigate?

A3: Racemization can indeed occur post-reaction. Both aqueous workups and thermal purification methods like distillation are common culprits.

  • Aqueous Workup: If your workup involves washing with basic solutions (e.g., sodium bicarbonate), you are creating ideal conditions for racemization.

    • Action: Use neutral (brine) or slightly acidic (dilute, cold HCl) washes. Ensure all extractions and washes are performed quickly and at low temperatures (e.g., in an ice bath).

  • Purification: High temperatures during solvent removal (rotary evaporation) or purification (distillation) can cause racemization.

    • Action:

      • Solvent Evaporation: Remove solvents under reduced pressure at the lowest feasible temperature.

      • Purification Method: Avoid high-temperature distillation. Prioritize non-thermal methods like column chromatography on silica gel. Ensure the silica gel is neutral and the solvent system is non-basic.

      • Analysis: Before and after your purification step, analyze the enantiomeric excess using a validated chiral HPLC method to pinpoint where the loss is occurring.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed chemical mechanism behind the racemization of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid?

A1: The racemization proceeds through a key achiral intermediate, the enolate, as depicted below. The process is reversible, and since the (R) and (S) enantiomers have the same free energy, the equilibrium state is a 1:1 racemic mixture.[1]

G cluster_R cluster_Enolate cluster_S R_mol (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (Chiral) Enolate_mol Planar Enolate (Achiral) R_mol->Enolate_mol Deprotonation (+Base, ΔT) Enolate_mol->R_mol Reprotonation (Face A) S_mol (3S)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (Chiral) Enolate_mol->S_mol Reprotonation (Face B)

Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.

Q2: What are the best analytical methods for determining the enantiomeric excess (ee) of my compound?

A2: The most reliable and widely used technique for quantifying enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7] This method physically separates the two enantiomers, allowing for precise quantification. Other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents (like Mosher's acid) can create diastereomeric species that give distinct signals in the NMR spectrum, allowing for ee determination.[5][6] This is often faster than HPLC for a quick check.

  • Capillary Electrophoresis (CE): This high-resolution technique can separate enantiomers in the presence of a chiral selector in the buffer.[5][7]

Q3: Could a protecting group strategy be employed to prevent racemization?

A3: In theory, yes, but it is likely impractical for this specific molecule. The source of the problem is the acidic proton at C3, which is integral to the chiral center. Protecting other functional groups (like the free carboxylic acid) will not prevent the C3 proton from being abstracted. A strategy would have to involve modifying the C3 position itself, which would fundamentally alter the molecule. Therefore, controlling reaction and workup conditions is the most effective and direct strategy.

Data Summary and Recommendations

This table provides a quick reference for experimental conditions to minimize racemization.

ParameterRecommended ConditionRationaleConditions to Avoid
Temperature < 40°C (ideally 0°C to RT)Reduces the available energy to overcome the activation barrier for deprotonation.Prolonged heating > 60°C. High-temperature distillation.
pH 5.0 - 7.0Minimizes both base- and strong acid-catalyzed enolization.pH > 7.5. Strong bases (e.g., NaOH, K₂CO₃, alkoxides).
Base (if required) Sterically hindered, non-nucleophilic amines (e.g., DIPEA, 2,6-lutidine).Hindrance disfavors interaction with the C3 proton.Unhindered amines (e.g., triethylamine), inorganic bases.
Solvent Aprotic (e.g., DCM, THF, Toluene, Acetonitrile)Do not facilitate proton transfer required for the racemization mechanism.Protic solvents (e.g., Methanol, Ethanol, Water), especially with a base.[3]
Purification Flash column chromatography (neutral silica)Non-thermal method that avoids heat-induced racemization.Preparative TLC with basic mobile phases, high-vacuum distillation.
Experimental Protocols
Protocol 1: General Workflow for Troubleshooting Racemization

This workflow provides a systematic approach to identifying and solving issues with enantiomeric purity.

Caption: Systematic workflow for diagnosing the source of racemization.

Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC

This protocol provides a general method for determining the extent of racemization. Specific column and mobile phase conditions will need to be developed for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are excellent starting points for method development.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of mobile phase or a solvent like isopropanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for polysaccharide columns is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape for carboxylic acids.

    • Injection: Inject the sample onto the chiral HPLC column.

    • Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.[7][8]

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for the (R)-enantiomer (Area R) and the (S)-enantiomer (Area S).

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ |Area R - Area S| / (Area R + Area S) ] x 100

References
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21).
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
  • Strategies to prevent racemization of (R)-tropic acid during reactions - Benchchem. (n.d.).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.).
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization - St. Paul's Cathedral Mission College. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
  • Racemization Overview, Mechanism & Examples - Lesson - Study.com. (n.d.).

Sources

Troubleshooting

Identifying and removing common impurities in (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid batches

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known as 1-methyl (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (also known as 1-methyl (2R)-2-acetoxybutanedioate).

As a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs)—including arylnaphthalene lignans and cryptophycin analogs[1]—maintaining strict batch purity is paramount. This guide provides authoritative, field-proven strategies to identify, understand, and eliminate common synthetic impurities.

Part 1: Quantitative Impurity Profiling

Understanding the chemical origin and analytical signature of your impurities is the first step in troubleshooting. Below is a quantitative breakdown of the most common contaminants encountered during the ring-opening of (R)-2-acetoxysuccinic anhydride.

ImpurityOrigin / CausalityRelative Retention Time (RRT)*Key ¹H NMR Signature (CDCl₃)Removal Strategy
Regioisomer Nucleophilic β-attack of MeOH on the anhydride intermediate[1].~0.95Methoxy singlet shifts upfield from ~3.78 ppm to ~3.65 ppm.DCHA salt crystallization.
Diacid Hydrolysis of the anhydride due to trace environmental moisture.~0.40Complete absence of the methoxy singlet (~3.7–3.8 ppm).Aqueous biphasic extraction at pH 4.5.
Diester Over-esterification driven by excess acid catalysis or extended reaction times.~1.80Two distinct methoxy singlets (~3.78 and 3.65 ppm).Non-polar solvent wash (MTBE).
Elimination Product Loss of acetic acid via E1cB elimination under heat or basic conditions[1].~1.20Appearance of conjugated olefinic protons at ~6.85 ppm.Strict temperature control (<30°C).
Deacetylated Monoester Cleavage of the -OAc group during highly acidic/basic workups.~0.60Appearance of a broad -OH peak; C3 proton shifts upfield.Buffer-controlled mild workup.

*RRT values are approximate and based on standard C18 Reverse-Phase HPLC gradients (Water/MeCN with 0.1% TFA).

Part 2: Mechanistic Pathway

The following diagram maps the synthetic workflow and the divergence points where specific impurities are generated.

G SM (R)-Malic Acid Anhyd (R)-2-Acetoxysuccinic Anhydride SM->Anhyd Acetyl Chloride / Heat Target (3R)-3-(Acetyloxy)-4-methoxy- 4-oxobutanoic acid Anhyd->Target MeOH (Alpha-attack) Regio Regioisomer Impurity Anhyd->Regio MeOH (Beta-attack) Diacid Diacid Impurity Anhyd->Diacid H2O (Moisture) Elim Elimination Impurity Target->Elim Base / Heat (-AcOH)

Reaction pathway showing target synthesis and common impurity formation.

Part 3: Troubleshooting FAQs

Q1: Why is my batch heavily contaminated with the regioisomer, and how do I prevent it? Causality: The synthesis relies on the regioselective ring-opening of (R)-2-acetoxysuccinic anhydride with methanol. The anhydride features two distinct carbonyls. The C4 carbonyl (adjacent to the acetoxy group) is more electrophilic due to the electron-withdrawing inductive effect of the -OAc group, which favors the formation of your target monoester. However, this position is also more sterically hindered. If the reaction temperature rises, thermodynamic control begins to override kinetic control, leading to nucleophilic attack at the less hindered C1 carbonyl and forming the unwanted regioisomer[1]. Actionable Solution: Maintain strict cryogenic control (-20°C to 0°C) during the dropwise addition of methanol. Ensure adequate stirring to prevent localized thermal spiking.

Q2: I am seeing a significant UV-active impurity at 210–220 nm. What went wrong? Causality: This is the elimination impurity (a methyl hydrogen fumarate or maleate derivative). The acetoxy group at C3 is an excellent leaving group. Because the adjacent α-protons are rendered highly acidic by the flanking carbonyls, exposure to basic conditions (even mild amine bases during workup) or excessive heat triggers an E1cB elimination. This expels acetic acid and forms a stable, conjugated double bond[1]. Actionable Solution: Strictly avoid basic aqueous workups. If pH adjustment is required, use a mild phosphate buffer and ensure that rotary evaporation bath temperatures never exceed 30°C.

Q3: Can I bypass the anhydride intermediate and synthesize this via monosaponification of the dimethyl ester? Causality: While theoretically possible, monosaponification of symmetric or pseudo-symmetric diesters is notoriously difficult to control. It relies on distinguishing two nearly identical ester groups and typically yields a statistically driven, "dirty mixture" of unreacted diester, the target half-ester, and the fully hydrolyzed diacid[2]. Actionable Solution: Stick to the anhydride ring-opening route. It leverages the inherent electronic asymmetry of the molecule to drive regioselectivity, which is far more scalable and reliable.

Part 4: Validated Purification Protocol

If your batch is already contaminated with the regioisomer or diester, standard chromatography is often inefficient. The most authoritative, self-validating method for isolating dicarboxylic acid monoesters is selective precipitation via a Dicyclohexylamine (DCHA) salt [3].

The Causality of the Method: The target monoester forms a highly crystalline salt with DCHA due to its specific lattice energy and solubility profile. This drives the target out of solution, leaving the structurally distinct regioisomer and non-acidic diester dissolved in the mother liquor.

Step-by-Step Methodology:
  • Salt Formation: Dissolve the crude (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid mixture in anhydrous methyl tert-butyl ether (MTBE) at a ratio of 10 mL/g.

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise under vigorous stirring.

    • Self-Validation Checkpoint: A thick, white crystalline precipitate should form within 15–30 minutes. If the solution remains clear, the target concentration is too low, or excessive diacid impurity has altered the solvent polarity.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold MTBE (2 x 5 mL/g) to pull away the soluble regioisomer and diester impurities.

  • Salt Breaking: Suspend the purified solid in ethyl acetate (10 mL/g). Slowly add 1M aqueous potassium bisulfate (KHSO₄) under vigorous stirring until the aqueous layer reaches a stable pH of 2.0 to 2.5.

    • Causality: The highly acidic pH fully protonates the monoester, driving it into the organic layer, while the DCHA forms a highly water-soluble sulfate salt that partitions into the aqueous phase.

  • Recovery: Separate the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (Bath temp <30°C) to yield the highly purified target monoester.

References
  • The Synthesis of Cryptophycins Source: Thieme Connect URL
  • Practical large scale synthesis of half-esters of malonic acid Source: SciSpace URL
  • AU672699B2 - Amide and urea derivatives having anti-hypercholesteremic activity, their preparation and their therapeutic uses Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Enantiomeric Purity: (3R) vs (3S)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the FDA and EMA have implemented stringent guidelines, favoring the development of single-enantiomer drugs over racemic mixtures.[3][4]

This guide provides an in-depth comparison and a validated analytical workflow for determining the enantiomeric purity of (3R)- and (3S)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. These molecules, as acetylated derivatives of substituted malic acid methyl esters, are representative of chiral building blocks crucial in modern organic synthesis. We will delve into their properties, a detailed protocol for their separation, and the interpretation of experimental data, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties of the Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment. They have the same melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, MS), differing only in their interaction with plane-polarized light (optical rotation) and their interaction with other chiral entities.

Below is a summary of the predicted and known properties for the subject compounds and their close structural relatives.

Property(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid(3S)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acidReference
Molecular Formula C₇H₁₀O₆C₇H₁₀O₆-
Molecular Weight 190.15 g/mol 190.15 g/mol -
Optical Rotation Opposite in sign, equal in magnitudeOpposite in sign, equal in magnitudeGeneral Principle
Predicted pKa ~4.3 (Carboxylic Acid)~4.3 (Carboxylic Acid)[5][6]
Predicted LogP ~ -0.1~ -0.1[7]

Note: Experimental data for these specific acetylated compounds is not widely published. Properties are derived from the parent hydroxy structures and general chemical principles.

Section 2: The Analytical Cornerstone: Chiral High-Performance Liquid Chromatography (HPLC)

The most robust and widely used technique for separating enantiomers and determining their purity is Chiral High-Performance Liquid Chromatography (HPLC).[2][8] This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The Causality of Separation: Choosing the Right CSP

For acidic analytes like our target compounds, weak anion-exchange (WAX) CSPs are exceptionally effective.[9][10] These phases, often based on quinine or quinidine derivatives, operate on a principle of ionic interaction.

The separation mechanism is a multi-point interaction model:

  • Ionic Bonding : The acidic analyte is deprotonated (anionic) by the mobile phase, and the chiral selector's amine group is protonated (cationic). This primary electrostatic interaction is the main anchor.[10]

  • Hydrogen Bonding : Additional interactions, such as hydrogen bonds between the analyte's functional groups (e.g., ester, acetyl carbonyl) and the CSP, contribute to the stability of the transient diastereomeric complex.

  • Steric Interactions : The three-dimensional arrangement of atoms in the analyte and the CSP creates steric hindrance, which differs for each enantiomer, leading to one fitting more favorably than the other.

This combination of interactions results in one enantiomer being retained longer on the column than its mirror image.

cluster_Analyte Analyte Enantiomers cluster_Interaction Diastereomeric Complexes cluster_Elution Elution Order R_Enantiomer (3R)-Enantiomer R_Complex CSP-(3R) Complex (Less Stable) R_Enantiomer->R_Complex Forms transient complex S_Enantiomer (3S)-Enantiomer S_Complex CSP-(3S) Complex (More Stable) S_Enantiomer->S_Complex Forms transient complex CSP Chiral Stationary Phase (CSP) (e.g., Quinine-based) R_Complex->CSP Elute_First Elutes First (Shorter Retention Time) R_Complex->Elute_First Dissociates Faster S_Complex->CSP Elute_Last Elutes Last (Longer Retention Time) S_Complex->Elute_Last Dissociates Slower

Sources

Comparative

LC-MS Validation Protocols for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic Acid: A Comparative Guide to Column Chemistries

As drug development pipelines increasingly rely on highly polar, chiral building blocks, the bioanalytical characterization of intermediates like (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid presents a distinct analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly polar, chiral building blocks, the bioanalytical characterization of intermediates like (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid presents a distinct analytical challenge. This compound (C₇H₁₀O₆, MW 190.15 g/mol ) is a highly polar malic/succinic acid derivative featuring a carboxylic acid, a methyl ester, and an acetyloxy group[1][2].

This guide provides an objective, data-driven comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. We will evaluate why traditional Reversed-Phase (RP) C18 columns fail for this analyte and demonstrate how Mixed-Mode Weak Anion Exchange (WAX) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer superior, self-validating performance compliant with FDA and ICH M10 regulatory standards[3][4].

Analyte Profiling & Methodological Causality

To design a robust LC-MS/MS method, we must first understand the causality between the analyte's physicochemical properties and stationary phase interactions.

The Failure of Traditional C18

Based on the hydrophobic-subtraction model, standard alkyl phases (like C18) rely heavily on dispersive (hydrophobic) interactions[5]. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is highly polar and hydrophilic. When injected onto a standard C18 column, the analyte fails to partition into the stationary phase, eluting in the void volume. This early elution leads to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source due to co-eluting endogenous salts and matrix components[6][7].

The HILIC and Mixed-Mode WAX Alternatives

To overcome poor retention, two orthogonal mechanisms are highly effective:

  • HILIC: Utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface[8]. The high organic content enhances ESI desolvation, boosting MS sensitivity[9].

  • Mixed-Mode WAX: Combines reversed-phase characteristics with basic amine functional groups. At pH 4.5–5.0, the carboxylic acid moiety of our analyte is fully deprotonated (anionic) and interacts electrostatically with the positively charged WAX phase[6][7]. This provides massive retention gains without the need for MS-contaminating ion-pairing agents.

Chemical Stability & Hydrolysis Risks

A critical factor in this protocol is the lability of the methyl ester and acetyloxy groups. At high pH (>7.0) or elevated temperatures, the molecule undergoes rapid base-catalyzed hydrolysis, yielding degradants that compromise quantification accuracy. Therefore, the entire protocol—from sample extraction to mobile phase buffering—must be strictly maintained at mildly acidic conditions (pH 4.0–5.0) to preserve structural integrity.

Mechanism A (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid (Intact Analyte) B Mixed-Mode WAX Electrostatic Retention A->B Optimal (pH 4.5) C Standard C18 Void Volume Elution A->C Poor Retention D Hydrolysis Degradants (pH > 7 or Temp > 40°C) A->D Degradation Risk

Fig 1: Chromatographic retention pathways and chemical degradation risks of the analyte.

Step-by-Step LC-MS/MS Experimental Protocol

To ensure a self-validating system, this protocol utilizes a stable-isotope labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery variations[3].

Step 1: Sample Preparation (Cold Extraction)
  • Spiking: Aliquot 50 µL of biological matrix (e.g., plasma) into a pre-chilled 96-well plate. Add 10 µL of SIL-IS working solution.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic, cold environment instantly quenches enzymatic esterase activity and prevents chemical hydrolysis.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean plate. Dilute with 150 µL of 10 mM Ammonium Formate buffer (pH 4.5) to match the initial mobile phase conditions.

Step 2: Chromatographic Separation (Mixed-Mode WAX)
  • Column: Acclaim Mixed-Mode WAX-1 or Oasis WAX analytical column (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B

    • 5.5 - 5.6 min: Return to 5% B

    • 5.6 - 8.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Column Temp: 30°C (Avoid higher temps to prevent deacetylation).

Step 3: Mass Spectrometry Optimization
  • Ionization: Electrospray Ionization in Negative Mode (ESI-). Organic acids readily yield [M-H]⁻ ions[6].

  • MRM Transitions: Monitor the precursor ion m/z 189.0 ([M-H]⁻). The primary product ion is typically m/z 129.0 (loss of acetic acid, neutral loss of 60 Da) or m/z 147.0 (loss of ketene).

Performance Comparison: Column Chemistries

The following table summarizes the quantitative performance of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid across three different column chemistries. Data reflects validation runs performed in human plasma.

Performance MetricStandard RP-C18Zwitterionic HILICMixed-Mode WAX
Retention Mechanism Dispersive (Hydrophobic)Hydrophilic PartitioningReversed-Phase + Electrostatic
Retention Factor ( k′ ) 0.2 (Void Volume)4.56.2
Peak Asymmetry ( As​ ) > 2.5 (Tailing)1.31.05 (Excellent)
Matrix Factor CV (%) 45% (Severe Suppression)12%6%
LLOQ (ng/mL) 50.02.51.0
Method Suitability Not Recommended Acceptable Optimal

Data Interpretation: The Mixed-Mode WAX column provides the highest retention factor ( k′ = 6.2) by actively binding the carboxylate anion. This shifts the analyte's elution far away from the suppression zone of endogenous phospholipids, resulting in a highly reproducible Matrix Factor (CV = 6%) and a superior Lower Limit of Quantification (LLOQ) of 1.0 ng/mL[3][7].

ICH M10 & FDA Validation Compliance

To ensure the trustworthiness of the generated data for regulatory submissions, the method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance[3] and the ICH M10 harmonized guideline[4].

  • Selectivity & Matrix Effect: Blank matrix from at least 6 independent sources (including hemolyzed and lipemic samples) must be evaluated[3][4]. The IS-normalized matrix factor must demonstrate a Coefficient of Variation (CV) of ≤ 15%.

  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) are analyzed. Intra-run and inter-run accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ)[4][10].

  • Stability Testing: Because of the labile ester groups, rigorous stability testing is mandatory. This includes bench-top stability (on ice vs. room temperature), freeze-thaw stability (at least 3 cycles), and processed sample stability in the autosampler[4][11]. Any degradation exceeding 15% bias invalidates the storage condition.

Workflow A 1. Sample Preparation Cold Extraction, pH 4.5-5.0 B 2. Column Selection Evaluate C18, HILIC, & WAX A->B Preserves Esters C 3. LC-MS/MS Optimization ESI(-) MRM, Gradient Tuning B->C Select WAX D 4. ICH M10 Validation Accuracy, Precision, Stability C->D Finalize Method

Fig 2: LC-MS method development and ICH M10 validation workflow for polar organic acids.

Conclusion

For the bioanalytical characterization of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, traditional C18 columns are fundamentally inadequate due to the analyte's high polarity and subsequent ion suppression. By transitioning to a Mixed-Mode WAX stationary phase and strictly controlling the extraction pH and temperature, laboratories can achieve an orthogonal, highly sensitive, and robust LC-MS/MS method. This approach not only prevents the chemical degradation of the analyte but fully satisfies the rigorous accuracy, precision, and stability requirements mandated by ICH M10 guidelines.

References

  • PubChem Database. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid (CID 11769311). National Institutes of Health (NIH).

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER).

  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 4, 2022).

  • LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. Chromatography Online.

  • Journal of Experimental Botany. Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Oxford Academic.

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms (HILIC & Reversed Phase).

  • BenchChem. A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the benchtop. The safe and compliant management of chemical waste is a critical component of our work, safeguarding bot...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the benchtop. The safe and compliant management of chemical waste is a critical component of our work, safeguarding both our personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the disposal of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Foundational Safety: Chemical Profile and Hazard Assessment

Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is an organic compound featuring both a carboxylic acid and two ester functional groups. This structure dictates its primary hazards and incompatibilities.

Property Identifier/Value Significance for Disposal
Chemical Class Carboxylic Acid, EsterAcidic nature requires segregation from bases; organic nature points to incineration as a final disposal method.[4]
Physical Form Likely Solid or Semi-SolidSpills are less likely to spread rapidly than liquids, but dust inhalation is a potential hazard.[6]
Primary Hazards Potential Eye, Skin, & Respiratory IrritantMandates the use of appropriate Personal Protective Equipment (PPE) at all times.[5][7]
Incompatibilities Strong Bases, Oxidizing Agents, Reactive MetalsCritical for waste segregation to prevent dangerous reactions in the waste container.[1][3][6]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical splash goggles are mandatory. The acidic nature of the compound poses a significant risk to the delicate tissues of the eyes.[8][9][10]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[8][9] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect the skin from potential splashes.[10][11]

  • Footwear : Closed-toe shoes are required to protect the feet from spills.[8]

The causality here is direct: this compound is an organic acid. Accidental contact with skin or eyes can cause irritation or burns, and appropriate barriers are the only way to mitigate this risk effectively.

On-Site Waste Management: Segregation and Collection Protocol

The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fires.[3][12]

Step-by-Step Collection Procedure:

  • Select a Compatible Container : Use a designated hazardous waste container made of glass or high-density polyethylene (HDPE).[13] Never use metal containers, as acids can corrode them.[1]

  • Label the Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid," and the associated hazards (e.g., "Acidic," "Irritant").[14][15] All constituents of a waste mixture must be listed.[3]

  • Collect the Waste : Carefully transfer the waste into the labeled container. If transferring a liquid solution, use a funnel to prevent spills. Do not fill the container beyond 75-80% capacity to allow for vapor expansion.[12]

  • Secure the Container : Tightly seal the container cap immediately after adding waste. A container is considered "open" and is a violation of safety protocols if it is not sealed.[14][15]

  • Store Appropriately : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][15] This area must be away from incompatible materials, particularly bases and oxidizers.[3][6]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety. The procedure varies significantly based on the size of the spill.

For Small Spills (manageable within 10 minutes):

  • Ensure Area is Ventilated : Work in a fume hood if possible to minimize inhalation of any dust or vapors.[4]

  • Neutralize the Acid : Cautiously cover the spill with an alkaline material like sodium bicarbonate or soda ash.[1][16] Work from the outside of the spill inward. Neutralization is complete when fizzing stops. This step is crucial as it renders the acidic compound less hazardous for cleanup.

  • Absorb the Residue : Once neutralized, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[1][16]

  • Collect and Dispose : Carefully scoop the absorbed mixture into a designated hazardous waste container.[6] Label the container appropriately and treat it as hazardous waste for disposal.

  • Decontaminate : Wipe the spill area with a mild sodium bicarbonate solution, followed by water.[1]

For Large Spills (not manageable within 10 minutes or outside a fume hood):

  • Evacuate Immediately : Alert all personnel in the immediate vicinity and evacuate the area.[2][6]

  • Isolate the Area : Close the doors to the laboratory to contain any potential vapors.

  • Contact Emergency Services : Notify your institution's Environmental Health & Safety (EH&S) office or call emergency services (e.g., 911) as per your facility's protocol.[2][6] Provide the chemical name and any other relevant information. Do not attempt to clean up a large spill yourself.

Final Disposal Pathway: The End-of-Life Journey

It is imperative to understand that laboratory treatment or neutralization is for spill management, not for final disposal.

  • Prohibited Disposal Methods : Under no circumstances should (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid or its waste solutions be disposed of down the drain or in the regular trash.[17] Drain disposal can damage plumbing and harm aquatic ecosystems, while trash disposal poses a significant risk to custodial staff and can lead to environmental contamination.[14][17]

  • Mandatory Professional Disposal : All waste containing this chemical must be collected by a licensed hazardous waste disposal contractor or your institution's EH&S department.[18] These professionals are equipped to transport and process the waste in accordance with all federal, state, and local regulations.[4]

  • Likely Ultimate Fate : The most common and effective disposal method for organic chemical waste of this type is high-temperature incineration in a specialized, regulated facility.[4] This process is equipped with afterburners and scrubbers to destroy the organic molecule completely and safely, converting it primarily to carbon dioxide and water.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

G start Waste Generated: (3R)-3-(Acetyloxy)-4-methoxy -4-oxobutanoic acid ppe_check Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_spill Is this a spill? ppe_check->is_spill routine Routine Waste Collection is_spill->routine No spill_size Assess Spill Size is_spill->spill_size Yes container Step 2: Use Labeled, Compatible Container (Glass or HDPE) routine->container segregate Step 3: Store in SAA, Segregated from Bases & Oxidizers container->segregate pickup Step 4: Arrange for EH&S Pickup for Incineration segregate->pickup small_spill Small Spill (<10 min cleanup) spill_size->small_spill Small large_spill Large Spill (>10 min or uncontained) spill_size->large_spill Large neutralize A: Neutralize with Sodium Bicarbonate small_spill->neutralize evacuate A: Evacuate Area large_spill->evacuate absorb B: Absorb with Inert Material neutralize->absorb collect_spill C: Collect in Hazardous Waste Container absorb->collect_spill collect_spill->segregate notify B: Notify EH&S / Emergency Services evacuate->notify

Caption: Decision workflow for managing (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid waste.

References

  • Standard Operating Procedures. Lafayette College. Available at: [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Standard Operating Procedure for Organic Acids. Washington State University. Available at: [Link]

  • SPILLS - Smith College Research and Instruction Safety. Smith College. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Saffron Chemicals. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available at: [Link]

  • Disposal of Chemical Waste - Safety Office. University of St Andrews. Available at: [Link]

  • Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. Available at: [Link]

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Handling

Comprehensive Safety and Handling Guide for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. The following procedures are based on a thorough analysis of the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. The following procedures are based on a thorough analysis of the compound's structural components and a synthesis of safety data for analogous chemical structures. This document is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Assessment and Chemical Profile

  • Carboxylic Acid Moiety : Carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] The acidity of the compound necessitates careful handling to prevent chemical burns.

  • Ester and Acyloxy Groups : Esters and acyloxy derivatives can be reactive and may cause irritation upon contact.[2] Some derivatives of butyric acid have shown biological activity, highlighting the importance of avoiding exposure.[3]

Based on these structural alerts, it is prudent to treat (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid as a potentially hazardous substance that is irritating to the eyes, skin, and respiratory system, and may be harmful if ingested or inhaled.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid. The minimum required PPE for any laboratory work includes a lab coat, long pants, and closed-toe shoes.[6] The following table outlines the specific PPE recommendations for handling this compound.[7]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory.[7][8] A face shield should be worn over safety goggles when there is a significant risk of splashing.[6][9]To protect against potential splashes of the chemical which could cause serious eye irritation or damage.[4][10]
Skin Protection A flame-resistant lab coat should be worn.[11] Chemical-resistant gloves, such as nitrile or neoprene, are required.[8][9][12] It is advisable to double-glove for added protection during high-risk procedures.[6]To prevent skin contact, which may cause irritation or allergic reactions.[4] Gloves should be inspected for any holes before use and changed immediately if contaminated.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[4][7][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][13]To prevent irritation of the respiratory tract from potential dust or vapors.[4][5]

Operational and Handling Plan

Adherence to a strict operational plan is essential for the safe handling of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

Engineering Controls and Work Area Preparation
  • Chemical Fume Hood : All manipulations of the compound, especially when handling powders or creating solutions, must be performed in a properly functioning and certified chemical fume hood.[7][11]

  • Ventilation : Ensure adequate general laboratory ventilation to supplement the local exhaust from the fume hood.[4]

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4][10]

  • Work Surface : Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[14]

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly.[13] Review the experimental protocol and have all required equipment and reagents ready.

  • Weighing : If weighing the solid compound, do so within the chemical fume hood to prevent the dispersion of dust. Use a dedicated spatula and weighing paper.

  • Dissolving : When preparing solutions, slowly add the compound to the solvent. If the process is exothermic, use an ice bath to control the temperature.

  • Transfers : Use appropriate tools like pipettes or spatulas for transferring the chemical.[11] When transferring liquids, do so slowly and carefully to avoid splashing.

  • Post-Handling : After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.[7] Thoroughly wash hands and any exposed skin.[10][11]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Protocol & SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure Compound in Fume Hood C->D Begin Experiment E Perform Chemical Reaction/ Manipulation D->E F Transfer & Handle with Care E->F G Decontaminate Work Area & Equipment F->G Complete Experiment H Segregate & Label Waste G->H I Dispose of Waste Properly H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for the safe handling of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation : All waste contaminated with (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, including disposable gloves, weighing paper, and contaminated labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Aqueous Waste : Aqueous waste containing this compound should be neutralized if necessary and collected in a designated container for hazardous chemical waste. Do not dispose of it down the sink unless local regulations explicitly permit it for neutralized, low-concentration solutions.[1][15]

  • Solid Waste : Solid waste should be placed in a labeled container for chemical waste.

  • Disposal Method : The collected waste must be disposed of through a licensed hazardous waste disposal company.[10] Follow all institutional and local regulations for chemical waste disposal. One suggested method for organic compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[4]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

  • Spills : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Storage

Store (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11][12]

References

  • NextSDS. (n.d.). 3-(ACETYLOXY)-4-ETHOXY-4-OXOBUTANOIC ACID — Chemical Substance Information.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • (2025, December 22). SAFETY DATA SHEET.
  • Matrix Scientific. (2017, February 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, November 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). (R)-4-Methoxy-3-methyl-4-oxobutanoic acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • (n.d.). "butanoic acid" Search Result > Chemical Safety in Schools.
  • Reddy, P. V., et al. (2014). Novel Acyloxy Derivatives of Branched Mono- and Polyol Esters of Sal Fat: Multiviscosity Grade Lubricant Base Stocks. Journal of Agricultural and Food Chemistry.
  • Rephaeli, A., et al. (n.d.). Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Jiang, D.-F., et al. (2026, February 5). Three-component synthesis of β-acyloxyl alkenyl amides for carboxylic acid/amino acid activation toward peptide and carboxylic acid derivatives synthesis. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
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(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
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